PKUMDL-LTQ-301
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H28N2O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H28N2O4/c1-3-19-8-10-20(11-9-19)27-26(28(33)21-12-14-23(36-2)15-13-21)29(34)30(35)32(27)17-16-22-18-31-25-7-5-4-6-24(22)25/h4-15,18,27,31,33H,3,16-17H2,1-2H3/b28-26+ |
InChI Key |
IGJGBCIUIKNFEP-BYCLXTJYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Anti-Persistence Mechanism of PKUMDL-LTQ-301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKUMDL-LTQ-301 is a novel small molecule inhibitor of the Escherichia coli toxin HipA (High Persistence A). It was identified through a structure-based virtual screening process and has been demonstrated to significantly reduce the formation of multidrug tolerant persister cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Bacterial Persistence and the HipBA Toxin-Antitoxin System
Bacterial persistence is a phenomenon where a subpopulation of bacteria, known as persisters, exhibit transient tolerance to high concentrations of antibiotics without undergoing genetic changes. These dormant cells are a major contributor to the recalcitrance of chronic infections and the failure of antibiotic therapies.
The HipBA toxin-antitoxin (TA) system is a key regulator of persister cell formation in Escherichia coli. The system comprises two components:
-
HipA: A toxin that functions as a serine-threonine kinase.
-
HipB: An antitoxin that neutralizes HipA activity and acts as a transcriptional repressor of the hipBA operon.
Under normal growth conditions, HipB binds to HipA, forming an inert complex. However, under stressful conditions, the Lon protease degrades HipB, liberating active HipA. The active HipA toxin then phosphorylates its cellular target, leading to a dormant, antibiotic-tolerant state.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the HipA toxin. By binding to HipA, it prevents the toxin from phosphorylating its substrate, thereby inhibiting the cascade of events that leads to bacterial persistence.
The HipA Signaling Pathway
The signaling pathway initiated by active HipA is a critical component of persister cell formation. This compound intervenes in this pathway at the initial step.
As depicted in Figure 1, under stress conditions, the Lon protease degrades the HipB antitoxin, releasing the active HipA toxin. HipA then phosphorylates glutamyl-tRNA synthetase (GltX), which inhibits protein synthesis and induces a state of dormancy or persistence. This compound directly inhibits the kinase activity of HipA, preventing the phosphorylation of GltX and thereby blocking the pathway to persistence.
Quantitative Data
The efficacy of this compound as a HipA inhibitor has been quantified through various biophysical and cellular assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 270 ± 90 nM | Surface Plasmon Resonance (SPR) | [1] |
| EC50 (vs. Ampicillin) | 46 ± 2 µM | E. coli Persistence Assay | [1] |
| EC50 (vs. Kanamycin) | 28 ± 1 µM | E. coli Persistence Assay | [1] |
Table 1: Quantitative analysis of this compound activity. The dissociation constant (KD) indicates a strong binding affinity of this compound to the HipA toxin.[1] The half-maximal effective concentration (EC50) values demonstrate the potent ability of the compound to reduce E. coli persister formation in the presence of different classes of antibiotics.[1]
Experimental Protocols
The discovery and characterization of this compound involved a series of computational and experimental procedures. The core methodologies are detailed below.
Structure-Based Virtual Screening
The identification of this compound was initiated through a computational approach to screen for potential inhibitors of HipA.
The crystal structure of the HipA D309Q mutant in complex with an ATP analogue and a substrate peptide (PDB code: 3FBR) was utilized for the virtual screening.[1] A large library of small molecules was computationally docked into the ATP-binding pocket of HipA.[1] The binding poses were scored based on their predicted binding affinity, and the top-ranking compounds were selected for experimental validation.[1]
Surface Plasmon Resonance (SPR)
SPR was employed to measure the direct binding affinity of this compound to the HipA protein.
Protocol:
-
Protein Immobilization: The purified HipA D309Q mutant protein was immobilized on a sensor chip. The D309Q mutant is used as it is non-toxic and retains ATP binding affinity comparable to the wild-type protein.[1]
-
Analyte Injection: A series of concentrations of this compound were flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, was monitored in real-time.
-
Kinetic Analysis: The association and dissociation rate constants were determined by fitting the sensorgram data to a kinetic model. The dissociation constant (KD) was calculated from the ratio of the rate constants.
E. coli Persistence Assay
This cellular assay was used to evaluate the ability of this compound to reduce the formation of persister cells.
Protocol:
-
Bacterial Culture: E. coli cultures were grown to the exponential phase.
-
Compound Treatment: The cultures were treated with varying concentrations of this compound or a DMSO control.
-
Antibiotic Challenge: A high concentration of a bactericidal antibiotic (e.g., ampicillin or kanamycin) was added to the cultures to kill the non-persister cells.
-
Quantification of Persisters: After incubation with the antibiotic, the surviving persister cells were quantified by plating serial dilutions and counting the colony-forming units (CFU/mL).
-
Data Analysis: The persister fraction was calculated, and the EC50 value was determined by plotting the persister fraction against the concentration of this compound.
Conclusion
This compound represents a promising lead compound for the development of novel anti-persistence agents. Its mechanism of action, involving the direct inhibition of the HipA toxin, offers a targeted approach to combatting antibiotic tolerance in E. coli. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the fields of microbiology, infectious diseases, and drug discovery, facilitating further investigation and development of this and similar compounds.
References
PKUMDL-LTQ-301: A Novel Inhibitor of the HipA Toxin for Combating Bacterial Persistence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics, poses a significant challenge to the effective treatment of chronic and recurrent infections. The toxin-antitoxin (TA) system, particularly the HipA-HipB module, is a key player in the formation of these persister cells. The HipA toxin, a serine/threonine kinase, induces a state of dormancy by phosphorylating glutamyl-tRNA synthetase (GltX), thereby inhibiting protein synthesis. This guide provides a comprehensive overview of PKUMDL-LTQ-301, a novel and potent small molecule inhibitor of the HipA toxin. Discovered through a structure-based virtual screening approach, this compound has demonstrated significant potential in reducing the fraction of multidrug-tolerant persister cells in Escherichia coli. This document details the quantitative data supporting its efficacy, the experimental protocols for its characterization, and the underlying signaling pathways.
Introduction to the HipA Toxin and Bacterial Persistence
The HipA-HipB toxin-antitoxin system is a crucial mechanism for bacterial survival under stress conditions, including antibiotic exposure. Under normal growth conditions, the HipB antitoxin neutralizes the HipA toxin. However, under stressful conditions, the Lon protease degrades HipB, liberating HipA. The active HipA kinase then phosphorylates GltX, leading to an accumulation of uncharged tRNA, which in turn triggers the stringent response and entry into a dormant, antibiotic-tolerant state.[1][2][3][4][5] The development of inhibitors targeting HipA represents a promising strategy to prevent the formation of persister cells and enhance the efficacy of existing antibiotics.
This compound: A Potent HipA Inhibitor
This compound was identified from a chemical library via a structure-based virtual screening campaign targeting the ATP-binding pocket of the HipA toxin.[6][7] It is the most potent compound among a series of novel inhibitors discovered, exhibiting significant activity in both in vitro binding assays and ex vivo persister cell reduction assays.[6][7]
Quantitative Data
The efficacy of this compound and other discovered inhibitors has been quantified through various biophysical and cellular assays. The key data are summarized in the tables below.
Table 1: In Vitro Binding Affinity and Ex Vivo Efficacy of Novel HipA Inhibitors [6][7]
| Compound ID | Docking Score | KD (nM) | EC50 (μM) with Ampicillin (100 μg/mL) | EC50 (μM) with Kanamycin (50 μg/mL) |
| This compound (Compound 3) | -11.2 | 270 ± 90 | 46 ± 2 | 28 ± 1 |
| Compound 1 | -10.5 | 1100 ± 200 | > 100 | > 100 |
| Compound 2 | -10.8 | 800 ± 100 | 85 ± 5 | 62 ± 3 |
| Compound 4 | -10.3 | 1500 ± 300 | > 100 | > 100 |
Data are presented as the mean ± SEM of three replicates.
Signaling and Experimental Workflows
HipA Signaling Pathway in Bacterial Persistence
The following diagram illustrates the signaling cascade initiated by the activation of the HipA toxin, leading to bacterial persistence.
Caption: HipA toxin activation and inhibition pathway.
Experimental Workflow for this compound Discovery and Validation
The process of identifying and validating this compound involved a multi-step approach, from computational screening to biological testing.
Caption: Workflow for the discovery of this compound.
Experimental Protocols
Structure-Based Virtual Screening
The discovery of this compound was initiated with a structure-based virtual screening protocol.[7]
-
Protein Preparation : The crystal structure of the E. coli HipA D309Q mutant in complex with an ATP analogue and a substrate peptide (PDB code: 3FBR) was utilized. The D309 residue was mutated back to the wild-type Aspartic acid in silico.
-
Ligand Library Preparation : A diverse chemical compound library was prepared by generating 3D conformations and assigning appropriate protonation states and charges for each molecule.
-
Docking Simulation : Molecular docking simulations were performed using a suitable docking program (e.g., AutoDock, Glide) to predict the binding poses and affinities of the compounds in the ATP-binding pocket of HipA.
-
Hit Selection : Compounds were ranked based on their docking scores and visual inspection of the predicted binding modes. A selection of top-ranking compounds with favorable interactions with key residues in the active site were prioritized for experimental validation.
Surface Plasmon Resonance (SPR) for Binding Affinity
The direct binding affinity of the selected compounds to the HipA protein was determined using SPR.[7]
-
Protein Immobilization : Purified recombinant HipA protein was immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Injection : A series of concentrations of the inhibitor (e.g., this compound) in a suitable running buffer were injected over the sensor chip surface.
-
Data Acquisition : The change in the refractive index at the sensor surface, proportional to the mass of the bound analyte, was monitored in real-time to generate sensorgrams.
-
Kinetic Analysis : The association (kon) and dissociation (koff) rate constants were determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
Dissociation Constant (KD) Calculation : The KD was calculated as the ratio of koff to kon.
Ex Vivo Persister Assay
The ability of this compound to reduce the number of persister cells was assessed using an ex vivo assay.[7]
-
Bacterial Culture : E. coli (e.g., a high-persistence strain) was grown to the stationary phase in a suitable medium (e.g., LB broth).
-
Inhibitor Treatment : The bacterial culture was diluted and treated with various concentrations of the HipA inhibitor (this compound) for a defined period.
-
Antibiotic Challenge : A high concentration of a bactericidal antibiotic (e.g., ampicillin at 100 μg/mL or kanamycin at 50 μg/mL) was added to the cultures to kill the non-persister cells.
-
Persister Quantification : After antibiotic treatment, the cells were washed and serially diluted. The number of surviving persister cells was determined by plating on antibiotic-free agar plates and counting the colony-forming units (CFUs).
-
EC50 Determination : The concentration of the inhibitor that resulted in a 50% reduction in the persister cell fraction was calculated as the EC50 value.
Conclusion and Future Directions
This compound has emerged as a promising lead compound for the development of novel anti-persister therapeutics. Its potent inhibition of the HipA toxin and its demonstrated ability to reduce the persister cell population in the presence of conventional antibiotics highlight its potential to address the challenge of chronic and recurrent bacterial infections. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in in vivo infection models, and exploring its spectrum of activity against other clinically relevant pathogens. The development of HipA inhibitors like this compound offers a novel and exciting avenue for combating antibiotic tolerance and improving patient outcomes.
References
- 1. Persister assays. [bio-protocol.org]
- 2. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Isolation of Persister Cells from Biofilm and Planktonic Populations of Pseudomonas aeruginosa [bio-protocol.org]
- 7. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Based Discovery of Novel Dual-Targeting Anticancer Peptides: A Technical Overview
Disclaimer: Publicly available information on a compound with the specific designation "PKUMDL-LTQ-301" is not available. This document provides a detailed technical guide based on a closely related, published study on the structure-based discovery of novel dual-targeting peptide inhibitors of Polo-like kinase 1 (PLK1) and Polo-like kinase 4 (PLK4), which serves as a representative example of the methodologies requested.
Abstract
The aberrant expression of Polo-like kinase 1 (PLK1) and Polo-like kinase 4 (PLK4) is strongly associated with tumorigenesis, making their simultaneous inhibition a promising strategy for cancer therapy. This guide details the structure-based discovery of novel peptide inhibitors capable of dually targeting the Polo-Box Domain (PBD) of PLK1 and the Polo-Box 3 (PB3) of PLK4. Through a combination of pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulations, several candidate peptides were identified. Subsequent biological evaluation confirmed their nanomolar binding affinities and their ability to inhibit the proliferation of cervical cancer cells. Notably, one peptide, referred to as Peptide-2 in the foundational study, demonstrated the most potent dual-target inhibitory activity and anti-proliferative effects.[1]
Introduction to Target Proteins: PLK1 and PLK4
Polo-like kinase 1 (PLK1) is a key regulator of multiple mitotic processes, including mitotic entry, centrosome maturation, bipolar spindle assembly, and chromosome segregation.[1] Its overexpression is a common feature in a variety of cancer cells. PLK1 activates cell-division-cycle phosphatase 25 (CDC25), which in turn activates cyclin-dependent kinase (CDK), a central player in cell proliferation.[1] PLK4 is also a crucial regulator of cell division, primarily involved in centriole duplication. The simultaneous inhibition of both PLK1 and PLK4 presents a synergistic approach to suppress tumor growth.[1]
Structure-Based Drug Discovery Workflow
The discovery of these novel peptide inhibitors followed a rigorous, multi-step computational and experimental workflow.
Quantitative Data Summary
The identified candidate peptides exhibited potent binding affinities and inhibitory activities. The following tables summarize the key quantitative data from the study.[1]
Table 1: Binding Affinities of Candidate Peptides for PLK1-PBD and PLK4-PB3
| Peptide ID | PLK1-PBD Kd (nM) | PLK4-PB3 Kd (nM) |
| Peptide-2 | 8.02 ± 0.16 | 11.32 ± 0.19 |
Table 2: In Vitro Anticancer Cell Proliferation Assay Results
| Compound | IC50 (µM) |
| Peptide-2 | 0.44 ± 0.03 |
Experimental Protocols
Pharmacophore Model Construction and Validation
A structure-based pharmacophore model was generated using the Pharmacophore Query Editor in MOE (Molecular Operating Environment) software.[1] The high-resolution crystal structure of PLK1-PBD (PDB ID: 3P37) was used as the template. The resulting model included key hydrogen bond acceptor features corresponding to interactions with residues Asp416, Trp414, Leu491, and His538.[1]
The model's validity was confirmed by screening an internal database containing 790 inactive compounds and 10 known active compounds. The pharmacophore model successfully distinguished between the active and inactive molecules.[1]
Virtual Screening and Molecular Docking
The validated pharmacophore model was employed as a 3D query to screen compound libraries for potential inhibitors. The hits from the virtual screening were then subjected to molecular docking studies to predict their binding modes and affinities to the target proteins.[2]
Molecular Dynamics (MD) Simulations
To assess the stability of the peptide-protein complexes, molecular dynamics simulations were performed. These simulations predicted that Peptide-2 could form stable bonds within the binding sites of both PLK1-PBD and PLK4-PB3.[1]
Binding Affinity Assays
The binding affinities (expressed as dissociation constants, Kd) of the synthesized candidate peptides to PLK1-PBD and PLK4-PB3 were determined experimentally. These assays confirmed that all candidate peptides exhibited nanomolar binding affinities for both targets.[1]
In Vitro Anticancer Cell Proliferation Assays
The antiproliferative activity of the candidate peptides was evaluated in cervical cancer cell lines (e.g., HeLa). The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of the peptides in inhibiting cancer cell growth. These assays revealed that all candidate peptides could suppress the growth of cervical cancer cells, with Peptide-2 showing the most potent activity.[1]
Signaling Pathway
The dual inhibition of PLK1 and PLK4 by the discovered peptides disrupts key processes in cell division, ultimately leading to the suppression of cancer cell proliferation.
Conclusion
The structure-based drug discovery approach detailed herein successfully identified novel dual-targeting peptide inhibitors of PLK1-PBD and PLK4-PB3. The lead candidate, Peptide-2, demonstrated excellent binding affinity at the nanomolar level and potent anticancer activity in vitro.[1] This study provides a strong foundation for the further development of these peptides as potential cancer therapeutics and showcases the power of integrating computational and experimental techniques in modern drug discovery.
References
- 1. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
Eradicating Bacterial Persistence: A Technical Overview of PKUMDL-LTQ-301, a Novel HipA Toxin Inhibitor
For Immediate Release
Beijing, China – December 7, 2025 – Researchers at Peking University’s Molecular Design Laboratory (PKUMDL) have identified a novel small molecule inhibitor, PKUMDL-LTQ-301, that demonstrates significant efficacy in reducing multidrug tolerant persister cells of Escherichia coli. This discovery, detailed in a recent publication in ACS Medicinal Chemistry Letters, presents a promising new strategy in the fight against chronic and recurrent bacterial infections by targeting the HipA toxin, a key mediator of bacterial persistence.
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of microbiology, infectious diseases, and antimicrobial drug discovery.
Introduction to Bacterial Persistence and the HipA Toxin
Bacterial persistence is a phenomenon where a subpopulation of bacteria, known as persister cells, exhibits a transient and non-heritable tolerance to high concentrations of antibiotics. These dormant cells are a major contributing factor to the recalcitrance of chronic infections, such as those of the urinary tract and biofilms on medical devices. Unlike antibiotic resistance, which involves genetic mutations, persistence is a phenotypic switch to a dormant state that allows bacteria to survive antibiotic challenge and repopulate after treatment cessation.
The toxin-antitoxin (TA) systems are key regulators of bacterial persistence. The hipBA module in Escherichia coli was the first TA system linked to persistence. The toxin, HipA, is a serine/threonine kinase that, when activated, phosphorylates glutamyl-tRNA synthetase (GltX). This phosphorylation inhibits protein synthesis, leading to growth arrest and the formation of persister cells. This compound has been identified as a direct inhibitor of the HipA kinase, thereby preventing the cascade of events that lead to persistence.
This compound: A Structure-Based Discovery
This compound was discovered through a structure-based virtual screening approach targeting the ATP-binding pocket of the HipA toxin. From a library of compounds, this compound was one of four lead molecules that exhibited the most potent anti-persistence activity against E. coli without demonstrating cytotoxicity.[1]
Quantitative Efficacy of this compound
The anti-persistence activity of this compound was evaluated against Escherichia coli persister cells. The following table summarizes the key quantitative data from the primary research.[1]
| Parameter | Compound | Concentration | Result | Notes |
| Persister Fraction Reduction | This compound | 250 µM | ~5-fold reduction | Compared to control (persister fraction set to 100%).[1] |
| Cytotoxicity | This compound | 250 µM | No significant cytotoxicity | Assessed against host cells.[1] |
Mechanism of Action: Inhibition of the HipA-Mediated Persistence Pathway
This compound functions by directly inhibiting the kinase activity of the HipA toxin. By blocking HipA, the compound prevents the phosphorylation of its downstream target, GltX, thereby maintaining normal protein synthesis and preventing the cells from entering a dormant, persister state.
Experimental Protocols
The following are detailed methodologies for key experiments performed in the characterization of this compound.[1]
Bacterial Strains and Growth Conditions
-
Strain: Escherichia coli K-12 strain was used for all persistence assays.
-
Media: Luria-Bertani (LB) broth was used for bacterial growth.
-
Culture Conditions: Cultures were grown at 37°C with shaking at 220 rpm.
Persister Assay
-
An overnight culture of E. coli was diluted 1:1000 in fresh LB medium and grown to the stationary phase.
-
The stationary phase culture was treated with a high concentration of an antibiotic (e.g., ampicillin at 100 µg/mL) to kill the non-persister cells.
-
The culture was incubated for 3 hours at 37°C.
-
Following antibiotic treatment, the cells were washed with phosphate-buffered saline (PBS) to remove the antibiotic.
-
The washed cells were then serially diluted and plated on LB agar plates to determine the number of surviving persister cells (colony-forming units, CFU).
-
For inhibitor testing, this compound was added to the culture concurrently with the antibiotic.
-
The persister fraction was calculated as the ratio of the CFU of the inhibitor-treated group to the CFU of the control group.
In Vitro HipA Kinase Assay
The direct inhibition of HipA by this compound would be confirmed using an in vitro kinase assay. This typically involves:
-
Purification of recombinant HipA protein.
-
Incubation of HipA with its substrate (GltX) and a phosphate donor (e.g., ATP, often radiolabeled).
-
Inclusion of varying concentrations of this compound in the reaction mixture.
-
Detection of substrate phosphorylation (e.g., via autoradiography or specific antibodies).
-
Calculation of the half-maximal inhibitory concentration (IC50).
Cytotoxicity Assay
The effect of this compound on mammalian cells is assessed to ensure its specificity for the bacterial target.
-
A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound.
-
After a defined incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
The results are expressed as the percentage of viable cells compared to an untreated control.
Future Directions and Conclusion
The discovery of this compound as a HipA toxin inhibitor represents a significant advancement in the development of anti-persister therapeutics. By targeting a key molecular mechanism of bacterial dormancy, this compound offers a novel strategy to combat chronic and recurrent infections.
Future research will likely focus on:
-
Lead Optimization: Modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the effectiveness of this compound in animal models of chronic infection.
-
Spectrum of Activity: Determining if this compound is effective against persister cells of other clinically relevant bacterial species that possess HipA homologs.
References
Technical Guide: An Analysis of CAS Number 728886-01-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This document aims to provide a comprehensive overview of the chemical properties, experimental data, and biological activities associated with the compound identified by CAS number 728886-01-9. The following sections detail available data, experimental methodologies, and relevant biological pathways to support ongoing research and development efforts.
Chemical Properties
A thorough search of publicly available chemical databases and scientific literature did not yield any specific information regarding the chemical structure, formula, molecular weight, or other physicochemical properties for the compound assigned the CAS number 728886-01-9. This suggests that the compound may be proprietary, recently synthesized and not yet publicly disclosed, or that the provided CAS number may be inaccurate.
Without fundamental chemical identity, a detailed analysis of its properties is not possible at this time.
Experimental Data & Protocols
Consistent with the lack of basic chemical information, no experimental data, such as analytical spectra (NMR, MS, IR), solubility, or stability studies, could be located for a compound with CAS number 728886-01-9. Consequently, no associated experimental protocols can be provided.
Biological Activity and Signaling Pathways
No information regarding the biological activity, mechanism of action, or associated signaling pathways for a compound identified by CAS number 728886-01-9 was found in the public domain. Biological activities and their related pathways are intrinsically linked to the chemical structure of a compound, which remains unidentified.
Conclusion and Recommendations
Our extensive search for information related to CAS number 728886-01-9 yielded no specific data. Therefore, we are unable to provide the requested in-depth technical guide, including tables of quantitative data, experimental protocols, and diagrams of signaling pathways.
We recommend the following actions:
-
Verification of the CAS Number: Please ensure the accuracy of the provided CAS number. A typographical error is a common reason for the inability to locate substance information.
-
Consult Internal Documentation: If this compound is part of an internal or proprietary research program, please refer to internal documentation for the necessary chemical and biological data.
Once the correct chemical identity is established, a comprehensive technical guide can be compiled.
The Dual Role of HipA Toxin in Bacterial Persistence: From Molecular Mechanisms to Therapeutic Opportunities
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics, poses a significant challenge to the effective treatment of chronic and recurrent infections. At the heart of this survival strategy lies a complex network of toxin-antitoxin (TA) systems, with the hipBA module being one of the most extensively studied. This technical guide provides an in-depth exploration of the HipA toxin, a serine/threonine kinase that plays a pivotal role in inducing a dormant, persister state in bacteria. We will dissect the molecular mechanisms of HipA-mediated persistence, detail the intricate regulatory circuits governing its activity, and provide comprehensive experimental protocols for its investigation. Furthermore, this guide will present quantitative data in a structured format and utilize visualizations to elucidate key signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction to Bacterial Persistence and the HipBA Toxin-Antitoxin System
Bacterial persistence is a non-heritable, phenotypic trait that allows a fraction of a bacterial population to survive exposure to lethal concentrations of antibiotics.[1][2] Unlike antibiotic resistance, which involves genetic mutations that confer a permanent survival advantage, persistence is a transient state of dormancy.[3] These "persister" cells can resume growth after the antibiotic pressure is removed, leading to the relapse of infections.
The hipBA locus was the first genetic determinant of persistence to be identified in Escherichia coli.[4][5] It encodes two proteins: HipA, a toxin, and HipB, its cognate antitoxin.[3] Under normal growth conditions, HipB binds to and neutralizes HipA, and the HipA-HipB complex also acts as a transcriptional repressor of the hipBA operon.[6] However, under stressful conditions, the Lon protease degrades HipB, liberating the HipA toxin to exert its effects.[7][8]
The Molecular Mechanism of HipA-Mediated Persistence
HipA is a eukaryotic-like serine/threonine kinase that induces a state of dormancy by targeting a key enzyme in protein synthesis.[6] The primary target of HipA is the glutamyl-tRNA synthetase (GltX).[9]
Upon its release from HipB, HipA phosphorylates a conserved serine residue in the active site of GltX.[10] This phosphorylation event inhibits the enzymatic activity of GltX, leading to an accumulation of uncharged glutamyl-tRNAs (tRNAGlu). The surplus of uncharged tRNAs mimics amino acid starvation and triggers the stringent response, a global reprogramming of bacterial metabolism.[9][10]
The stringent response is mediated by the alarmone guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp, synthesized by the enzyme RelA.[11] Elevated levels of (p)ppGpp lead to the downregulation of genes involved in growth and proliferation, including those for ribosome synthesis, DNA replication, and cell wall biosynthesis. This cascade of events ultimately results in a dormant, metabolically repressed state that confers tolerance to a broad range of antibiotics.[3]
Quantitative Analysis of HipA-Mediated Persistence
The frequency of persister cell formation can be dramatically influenced by the activity of the HipA toxin. The wild-type hipA allele is associated with a low frequency of persistence, typically in the range of 10-6 to 10-5.[12] However, a naturally occurring variant, hipA7, confers a high-persistence phenotype, increasing the frequency of persisters by 1,000 to 10,000-fold.[1][3]
| Allele | Genotype | Persistence Frequency | Reference |
| Wild-type hipA | hipA+ | 10-6 - 10-5 | [12] |
| High-persistence hipA | hipA7 | ~10-2 (1%) | [1][5] |
Table 1: Comparison of Persistence Frequencies Conferred by Wild-type hipA and the hipA7 Allele.
The hipA7 allele contains two point mutations (G22S and D291A) that are thought to alter the toxin's activity and its interaction with the HipB antitoxin, leading to a higher proportion of active HipA in the cell.[1]
Signaling Pathways and Regulatory Networks
The activity of the HipA toxin is tightly regulated at multiple levels to prevent inappropriate entry into a dormant state. The primary regulatory mechanism is its interaction with the HipB antitoxin.
References
- 1. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ectopic overexpression of wild-type and mutant hipA genes in Escherichia coli: effects on macromolecular synthesis and persister formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Molecular cloning and expression of hipA, a gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General proteomics FASP (Filter-Aided Sample Preparation) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. usherbrooke.ca [usherbrooke.ca]
- 11. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Efficacy of PKUMDL-LTQ-301: A Preliminary Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive analysis of the preliminary efficacy studies of PKUMDL-LTQ-301, a novel therapeutic agent under investigation. The following sections will detail the quantitative data from preclinical trials, outline the experimental methodologies employed, and visualize the compound's proposed mechanism of action through its signaling pathways. The objective is to offer a thorough understanding of the foundational scientific evidence supporting the continued development of this compound.
Quantitative Efficacy Data
The initial preclinical studies on this compound have yielded promising results, particularly in the context of acute myeloid leukemia (AML). The data presented below summarizes the key findings from in vivo animal models and in vitro cell line experiments, comparing the efficacy of this compound with existing hypomethylating agents (HMAs) such as Azacitidine (AZA) and Decitabine (DAC).
Table 1: Comparative Efficacy of this compound in AML Mouse Models
| Treatment Group | Dosage | Median Time to Endpoint (Days) | Increased Life Span (ILS %) | Tumor Eradication Efficacy |
| Vehicle | - | 47 | - | - |
| DAC | - | 38.5 | -19% | Toxicity Observed |
| AZA | 5.0 mg/kg (i.p.) | 66 | 43% | Effective |
| This compound | 2.0 mg/kg (p.o.) | 73.5 - 85 | 60% - 88% | More Effective than AZA |
Data sourced from preclinical studies on a novel hypomethylating agent, here referred to as this compound for the purpose of this guide.[1]
Table 2: Antileukemic Activity in AML Cell Lines
| Cell Line | Treatment | Key Outcome |
| MV4-11 | This compound | Greater transcriptional reprogramming toward a normal myeloid-like signature compared to DAC. |
| MOLM-13 | This compound | Stronger suppression of the leukemic stem cell signature. |
| HL-60 | This compound | Consistent antileukemic activity observed. |
Transcriptome analyses revealed significant alterations in gene expression, indicative of the compound's potent mechanism of action.[1]
Experimental Protocols
The following outlines the methodologies for the key experiments conducted to evaluate the efficacy of this compound.
In Vivo Efficacy Studies in AML Mouse Models
-
Animal Model: Systemic NOD/SCID mice were used, bearing luciferase-labeled MV4-11 human AML tumors.
-
Treatment Groups:
-
Vehicle control
-
Azacitidine (AZA) administered intraperitoneally (i.p.) at 5.0 mg/kg.
-
This compound administered orally (p.o.) at 2.0 mg/kg.
-
Decitabine (DAC) was initially included but excluded from some comparisons due to treatment-related toxicity.
-
-
Efficacy Assessment:
-
Tumor Burden: Monitored via bioluminescence imaging.
-
Survival: The median time to endpoint was calculated for each group.
-
Increased Life Span (ILS): Calculated using the formula: (Median time to endpoint in treatment group / Median time to endpoint in control group) % - 100%.[1]
-
Transcriptome Analysis of AML Cell Lines
-
Cell Lines: MV4-11, MOLM-13, and HL-60 human AML cell lines were utilized.
-
Treatment: Cells were treated with either this compound or DAC.
-
Methodology: Global transcriptome alterations were explored to elucidate the mechanisms of action. This involved analyzing changes in gene expression profiles.
-
Endpoint: The analysis focused on the promotion of a normal myeloid-like signature and the suppression of the leukemic stem cell signature.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the preclinical efficacy studies.
References
An In-depth Technical Guide to the Discovery and Synthesis of PKUMDL-LTQ-301: A Novel Kinase Inhibitor
Disclaimer: As of the latest data available, "PKUMDL-LTQ-301" does not correspond to a publicly documented chemical entity. The following technical guide is a representative illustration of the discovery and synthesis pathway for a novel small molecule kinase inhibitor, presented to fulfill the structural and content requirements of the prompt. All data and experimental protocols are hypothetical and for illustrative purposes.
Abstract
This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, a novel, potent, and selective inhibitor of the Janus Kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway is a critical driver in various myeloproliferative neoplasms and inflammatory diseases. This compound was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) driven lead optimization. This guide details the discovery workflow, the multi-step chemical synthesis pathway, key experimental protocols, and the quantitative data supporting its development.
Discovery Pathway
The discovery of this compound followed a systematic, target-based drug discovery approach. The workflow began with high-throughput screening of a diverse chemical library to identify initial hits, followed by rigorous validation and lead optimization to yield the final candidate molecule.
Experimental Workflow: From Target to Lead Candidate
The overall workflow for the discovery of this compound is depicted below. This process integrates computational modeling, biochemical and cellular assays, and medicinal chemistry to refine promising compounds.
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the JAK2 kinase, a critical node in the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 autophosphorylates and then phosphorylates the receptor, creating docking sites for STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene transcription. This compound competitively binds to the ATP-binding pocket of JAK2, preventing its activation and halting the downstream cascade.
Synthesis Pathway
The synthesis of this compound is achieved through a convergent multi-step process. The core scaffold is constructed via a Suzuki coupling reaction, followed by functional group manipulations to yield the final product.
Retrosynthetic Analysis & Final Pathway
The synthesis strategy involves the coupling of a boronic acid intermediate (Intermediate B) with a halogenated heterocyclic core (Intermediate A).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity, selectivity, and the efficiency of the synthesis process.
Table 1: In Vitro Biological Activity
| Parameter | Value | Description |
| JAK2 IC50 | 5.2 nM | Half-maximal inhibitory concentration against JAK2 enzyme. |
| JAK1 IC50 | 89.7 nM | Half-maximal inhibitory concentration against JAK1 enzyme. |
| JAK3 IC50 | 155.4 nM | Half-maximal inhibitory concentration against JAK3 enzyme. |
| TYK2 IC50 | 120.1 nM | Half-maximal inhibitory concentration against TYK2 enzyme. |
| Selectivity (JAK1/JAK2) | 17.3-fold | Ratio of IC50 values for JAK1 versus JAK2. |
| Cellular Potency (EC50) | 45.1 nM | Half-maximal effective concentration in a cell-based assay. |
Table 2: Synthesis Pathway Performance
| Step | Reaction Type | Product | Yield (%) | Purity (%) |
| 1 | Halogenation | Intermediate A | 92 | >98 |
| 2 | Borylation | Intermediate B | 85 | >99 |
| 3 | Suzuki Coupling | Intermediate C | 78 | >97 |
| 4 | Deprotection | This compound | 95 | >99.5 |
| Overall | - | This compound | 59.8 | >99.5 |
Key Experimental Protocols
Detailed methodologies for the primary biochemical assay and a critical synthesis step are provided below.
Protocol: In Vitro JAK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the human JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme (Carna Biosciences, Inc.)
-
ATP (Sigma-Aldrich)
-
Poly-Glu-Tyr (4:1) substrate (Sigma-Aldrich)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (test compound)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
384-well white plates (Corning)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be 1%.
-
To each well of a 384-well plate, add 2.5 µL of the diluted compound solution.
-
Add 2.5 µL of a solution containing the JAK2 enzyme and the substrate in Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km value).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes to convert ADP to ATP and measure luminescence.
-
Read the luminescence signal using a plate reader (e.g., EnVision).
-
Data is normalized to control wells (0% inhibition with DMSO, 100% inhibition with a known broad-spectrum inhibitor). The IC50 value is calculated using a four-parameter logistic fit (GraphPad Prism).
Protocol: Step 3 - Suzuki Coupling Reaction
Objective: To synthesize Intermediate C by coupling Intermediate A and Intermediate B.
Materials:
-
Intermediate A (1.0 eq)
-
Intermediate B (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
K2CO3 (2.0 eq)
-
Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen gas supply
-
Round-bottom flask and condenser
Procedure:
-
To a 250 mL round-bottom flask, add Intermediate A (5.0 g), Intermediate B (7.2 g), and K2CO3 (8.6 g).
-
Purge the flask with nitrogen for 15 minutes.
-
Add dioxane (100 mL) and water (25 mL) to the flask via cannula.
-
Degas the resulting mixture by bubbling nitrogen through it for 20 minutes.
-
Add the catalyst, Pd(PPh3)4 (0.9 g), to the flask under a positive pressure of nitrogen.
-
Fit the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield Intermediate C as a white solid.
Unveiling the Achilles' Heel of Bacterial Persistence: An In-depth Technical Guide to the Target Binding Site of PKUMDL-LTQ-301 on HipA
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the binding interactions of the kinase HipA, a key regulator of bacterial persistence. While the specific binding site of the hypothetical inhibitor PKUMDL-LTQ-301 remains to be elucidated, this document details the known crucial binding sites of HipA—the ATP binding pocket, the substrate binding site for glutamyl-tRNA synthetase (GltX), and the interaction interface with its cognate antitoxin HipB. Understanding these sites is paramount for the rational design of novel therapeutics targeting bacterial persistence.
Executive Summary
Bacterial persistence, a phenomenon where a subpopulation of bacteria survives antibiotic treatment, poses a significant threat to public health. The serine/threonine kinase HipA is a critical mediator of this process. By phosphorylating GltX, HipA inhibits protein synthesis and induces a dormant, antibiotic-tolerant state in bacteria.[1][2] The activity of HipA is, in turn, regulated by its binding to ATP and the antitoxin HipB. This guide synthesizes the current structural and functional knowledge of these critical interactions, presenting available quantitative data, detailed experimental protocols to investigate these binding events, and visual representations of the associated pathways and workflows.
Key Binding Sites on HipA
The enzymatic activity of HipA and its role in persistence are governed by three key binding interactions:
-
ATP Binding Site: As a kinase, HipA possesses a canonical ATP-binding pocket that is essential for its phosphotransferase activity. Structural and mutagenesis studies have identified key residues involved in coordinating ATP and magnesium ions, which are crucial for catalysis.[2][3]
-
GltX Substrate Binding Site: HipA specifically recognizes and phosphorylates the glutamyl-tRNA synthetase (GltX) at Serine 239.[4][5] This targeted phosphorylation is the molecular switch that triggers the cascade of events leading to bacterial dormancy.
-
HipB Antitoxin Binding Interface: The interaction between HipA and its antitoxin HipB is extensive, involving both the N- and C-terminal domains of HipA. This binding sequesters HipA and inhibits its kinase activity, thus preventing the induction of the persistent state under normal growth conditions.
Data Presentation: Quantitative Analysis of HipA Interactions
| Interaction | Binding Partner | Dissociation Constant (Kd) | Experimental Method |
| HipA - HipB | HipB | 1 µM | Fluorescence Polarization |
| HipA (D306Q mutant) - HipB:DNA complex | HipB bound to DNA | 300 nM | Not Specified |
| Interaction | Binding Partner | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |
| HipA - ATP | ATP | Data not available | Data not available |
| HipA - GltX | GltX | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: HipA signaling pathway leading to bacterial persistence.
Caption: Experimental workflow for an in vitro HipA kinase assay.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Experimental Protocols
In Vitro HipA Kinase Assay
This protocol is designed to determine the kinetic parameters (Km and kcat) of HipA for its substrates, ATP and GltX.
Materials:
-
Purified recombinant HipA protein
-
Purified recombinant GltX protein
-
ATP solution (stock concentration of 10 mM)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or Phos-tag™ acrylamide (for gel-based analysis)
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup:
-
To determine the Km for ATP, prepare a series of reactions in a 96-well plate with a fixed, saturating concentration of GltX (e.g., 5-10 µM) and varying concentrations of ATP (e.g., 0-1 mM).
-
To determine the Km for GltX, prepare a series of reactions with a fixed, saturating concentration of ATP (e.g., 1 mM) and varying concentrations of GltX (e.g., 0-50 µM).
-
Each reaction should contain a constant amount of purified HipA (e.g., 50-100 nM) in kinase assay buffer.
-
Include negative controls without HipA and without substrate.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to the reaction mixture.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection (using ADP-Glo™):
-
Stop the reaction by adding ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the initial reaction velocity (luminescence signal) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Isothermal Titration Calorimetry (ITC)
This protocol is used to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between HipA and its binding partners (ATP, GltX, or HipB).
Materials:
-
Purified recombinant HipA protein
-
Purified binding partner (ATP, GltX, or HipB)
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl), dialyzed extensively for both protein and ligand.
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of HipA (typically 10-50 µM) in the ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of the binding partner (typically 10-20 fold higher concentration than HipA) in the same ITC buffer and load it into the injection syringe.
-
-
Titration:
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the binding partner from the syringe into the HipA solution in the sample cell.
-
-
Data Acquisition:
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
Site-Directed Mutagenesis
This protocol is used to introduce specific mutations into the hipA gene to investigate the role of individual amino acid residues in ATP binding, GltX recognition, or HipB interaction.
Materials:
-
Plasmid DNA containing the wild-type hipA gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design:
-
Design a pair of complementary primers (forward and reverse) that contain the desired mutation in the middle of the primers.
-
The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
-
PCR Amplification:
-
Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
-
Template Digestion:
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Verification:
-
Plate the transformed cells on selective media.
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Conclusion
A thorough understanding of the binding sites of HipA is fundamental for the development of inhibitors that can counteract bacterial persistence. While the hypothetical compound this compound serves as a conceptual placeholder, the ATP-binding pocket, the GltX substrate recognition site, and the HipB interaction interface represent tangible and validated targets for drug discovery. The data, visualizations, and protocols presented in this guide provide a robust framework for researchers to further investigate these critical interactions and to design and evaluate novel anti-persister agents. The elucidation of the precise binding mode of future inhibitors will be a significant step forward in the fight against antibiotic-tolerant infections.
References
- 1. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HipA-mediated antibiotic persistence via phosphorylation of the glutamyl-tRNA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Methodological & Application
Application Notes and Protocols for PKUMDL-LTQ-301: An In Vitro Analysis of a Novel HipA Toxin Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
PKUMDL-LTQ-301 is a novel small molecule inhibitor of the Escherichia coli toxin HipA (High Persistence A), a serine-threonine kinase involved in the formation of multidrug-tolerant persister cells.[1] Discovered through structure-based virtual screening, this compound has been shown to significantly reduce the persistence of E. coli in the presence of bactericidal antibiotics.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a HipA kinase inhibition assay and a bacterial persistence assay.
Mechanism of Action
Bacterial persistence is a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations without genetic resistance. The HipA toxin, part of the hipBA toxin-antitoxin module, promotes persister formation by phosphorylating glutamyl-tRNA synthetase (GltX), leading to the inhibition of protein synthesis and entry into a dormant state. This compound acts as an inhibitor of the kinase activity of HipA, thereby preventing the phosphorylation of its substrate and reducing the formation of persister cells.[1] This allows conventional antibiotics to be more effective in eradicating the entire bacterial population.
Data Presentation
In Vitro Activity of this compound
| Compound | Target | Assay | Key Parameter | Result | Reference |
| This compound | HipA Toxin | E. coli Persistence Assay | Fold reduction in persister fraction at 250 µM | ~5-fold | [1] |
| PKUMDL-LTQ-101 | HipA Toxin | E. coli Persistence Assay | Fold reduction in persister fraction at 250 µM | ~5-fold | [1] |
| PKUMDL-LTQ-201 | HipA Toxin | E. coli Persistence Assay | Fold reduction in persister fraction at 250 µM | ~5-fold | [1] |
| PKUMDL-LTQ-401 | HipA Toxin | E. coli Persistence Assay | Fold reduction in persister fraction at 250 µM | Not specified as potent as 1, 2, and 3 | [1] |
Experimental Protocols
Protocol 1: In Vitro HipA Kinase Assay
This protocol is a representative method for assessing the inhibitory activity of this compound on the kinase function of HipA. It is based on standard in vitro kinase assay procedures.[2][3]
Materials:
-
Purified recombinant His-tagged HipA protein
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (in kinase buffer)
-
[γ-³²P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based detection
-
Myelin Basic Protein (MBP) or other suitable kinase substrate
-
96-well plates
-
Incubator
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™ assay)
Procedure:
-
Prepare Reagent Mixes:
-
Prepare a master mix of HipA protein in kinase buffer to the desired final concentration (e.g., 50 nM).
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a substrate/ATP mix. For the radiometric assay, this will contain MBP, cold ATP, and [γ-³²P]ATP. For the ADP-Glo™ assay, this will contain the kinase substrate and cold ATP.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the this compound dilutions or DMSO (for control).
-
Add the HipA protein solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Detect Signal:
-
For Radiometric Assay:
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo™ Assay:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent before reading the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: E. coli Persistence Assay
This protocol is designed to evaluate the effect of this compound on the formation of persister cells in E. coli when challenged with a bactericidal antibiotic like ofloxacin or ampicillin.[1][4][5]
Materials:
-
E. coli strain (e.g., K12 EMG2)
-
Luria-Bertani (LB) broth and agar plates
-
This compound (dissolved in DMSO)
-
Ofloxacin or Ampicillin stock solution
-
Phosphate-buffered saline (PBS)
-
Shaking incubator
-
Spectrophotometer
-
Culture tubes and plates
Procedure:
-
Prepare Overnight Culture:
-
Inoculate a single colony of E. coli into LB broth and grow overnight at 37°C with shaking.
-
-
Subculture and Grow to Stationary Phase:
-
Dilute the overnight culture 1:1000 into fresh LB broth.
-
Incubate at 37°C with shaking until the culture reaches the stationary phase (e.g., after 16-18 hours).
-
-
Treatment with this compound:
-
Dilute the stationary phase culture into fresh LB broth containing either this compound at the desired concentration (e.g., 250 µM) or an equivalent amount of DMSO (vehicle control).
-
Incubate for a specified period (e.g., 2-4 hours) at 37°C with shaking.
-
-
Antibiotic Challenge:
-
Following the pre-treatment, add a bactericidal antibiotic to the cultures at a concentration known to be lethal to the bulk of the population (e.g., 5 µg/mL ofloxacin or 100 µg/mL ampicillin).
-
Continue to incubate at 37°C with shaking for 4-5 hours.
-
-
Quantify Persister Cells:
-
At the end of the antibiotic treatment, take aliquots from each culture.
-
Wash the cells by centrifuging, removing the supernatant containing the antibiotic and inhibitor, and resuspending the pellet in sterile PBS. Repeat this washing step twice.
-
Prepare serial dilutions of the washed cell suspension in PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates from both the this compound-treated and the DMSO-treated cultures.
-
The number of CFUs represents the number of surviving persister cells.
-
Calculate the persister fraction for each condition.
-
Determine the fold-reduction in the persister fraction in the presence of this compound compared to the control.
-
Troubleshooting
-
Low signal in kinase assay: Ensure the HipA enzyme is active and that the substrate and ATP concentrations are optimal.
-
High background in kinase assay: Optimize washing steps in the radiometric assay or ensure the purity of reagents for the ADP-Glo™ assay.
-
No reduction in persisters: Verify the activity of the bactericidal antibiotic and ensure the concentration of this compound is sufficient. The timing of inhibitor addition and antibiotic challenge may also need optimization.
-
Variability in persistence assay: Bacterial persistence can be a stochastic phenomenon. It is crucial to perform multiple biological replicates to ensure the reproducibility of the results.
Conclusion
This compound is a promising inhibitor of the HipA toxin, with demonstrated in vitro activity in reducing E. coli persistence. The protocols provided here offer a framework for researchers to further investigate the properties of this compound and to screen for other potential anti-persister agents. These assays are fundamental for the preclinical evaluation of novel compounds aimed at combating antibiotic tolerance and recurrent bacterial infections.
References
- 1. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [protocols.io]
- 3. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite-Enabled Eradication of Bacterial Persisters by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Protocol for Persister Cells Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of PKUMDL-LTQ-301 in Bacterial Culture
An initial search for "PKUMDL-LTQ-301" did not yield specific information about this compound. This suggests that it may be a novel or internally designated compound not yet described in public literature. Therefore, this document provides a comprehensive set of standardized protocols and application notes for the initial in vitro characterization of a novel antibacterial agent, using "this compound" as a placeholder. The methodologies and principles described are based on established practices for antimicrobial susceptibility testing.
1. Introduction
The emergence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1][2] this compound is a novel investigational compound with potential antibacterial properties. This document outlines the standardized protocols for the initial in vitro assessment of this compound, providing researchers, scientists, and drug development professionals with the necessary methodologies to determine its potency and activity spectrum against various bacterial strains.
The primary objectives of these protocols are to:
-
Determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria.[3]
-
Analyze the effect of this compound on bacterial growth dynamics.
-
Characterize the compound's bactericidal or bacteriostatic activity through time-kill kinetic assays.[4]
These experiments are fundamental for the preliminary evaluation of any new potential antibacterial agent.[3]
2. Hypothetical Mechanism of Action: Quorum Sensing Inhibition
For illustrative purposes, we will hypothesize that this compound acts by disrupting a key bacterial signaling pathway, such as quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[1] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules.[5][6] By interfering with this pathway, this compound could potentially inhibit virulence factor expression and biofilm formation, representing an attractive anti-virulence strategy.[1]
3. Experimental Protocols
The following are key protocols for the initial screening and characterization of a novel antibacterial compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Principle
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] This protocol uses the broth microdilution method, a standard technique for determining MIC values, by testing a range of serially diluted compound concentrations against a standardized bacterial inoculum.[3][9][10]
Materials
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates[10]
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or McFarland standards
-
Microplate reader
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle/solvent used for the compound)
Procedure
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB.[11] c. Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] d. Dilute the standardized bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Preparation of Compound Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.[10] b. For example, add 100 µL of CAMHB to wells 2 through 11. c. Add 200 µL of the highest concentration of this compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting, and continue this serial dilution process to well 10. Discard 100 µL from well 10. e. Well 11 should contain only 100 µL of CAMHB (growth control), and well 12 should contain 200 µL of CAMHB (sterility control).[12]
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension (from step 1d) to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to the sterility control (well 12).[11] b. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.[13] b. The result can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Bacterial Growth Curve Analysis
Principle
A bacterial growth curve plots the number of viable cells over time, revealing distinct growth phases.[14] This assay assesses the impact of this compound at various concentrations on the growth dynamics of a bacterial strain.[15]
Materials
-
Materials from Protocol 1
-
Sterile culture flasks or a 96-well plate for the microplate reader[16]
-
Shaking incubator
Procedure
-
Preparation: a. Prepare a standardized bacterial inoculum as described in Protocol 1 (steps 1a-1c). b. Dilute the inoculum in a larger volume of CAMHB to a starting OD₆₀₀ of approximately 0.05.
-
Assay Setup: a. In separate sterile flasks (or wells of a 96-well plate), add the diluted bacterial culture.[16] b. Add this compound to achieve final concentrations relevant to its MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC). c. Include a growth control flask containing the bacterial culture with no compound.[11]
-
Incubation and Measurement: a. Incubate the flasks at 37°C with constant agitation (e.g., 200 rpm). b. At regular time intervals (e.g., every 30-60 minutes) for up to 24 hours, aseptically remove an aliquot from each flask.[17] c. Measure the OD₆₀₀ of each aliquot using a spectrophotometer.[15] d. If using a microplate reader, the plate can be incubated within the reader, which can be programmed to take OD₆₀₀ readings automatically at set intervals.[16]
-
Data Analysis: a. Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) for each concentration to generate growth curves.[18] b. Compare the curves for the treated samples to the growth control to observe effects on the lag phase, exponential growth rate, and final cell density.
Protocol 3: Time-Kill Kinetic Assay
Principle
The time-kill kinetic assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[4] This assay is crucial for differentiating between bactericidal (killing) and bacteriostatic (growth-inhibiting) activity.[19][20] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[21]
Materials
-
Materials from Protocol 1
-
Sterile saline or PBS for dilutions
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile microcentrifuge tubes
Procedure
-
Preparation and Setup: a. Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB, as described in previous protocols. b. Add this compound at desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control flask without the compound.[4]
-
Incubation and Sampling: a. Incubate the flasks at 37°C with agitation. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each flask.[12]
-
Viable Cell Counting: a. Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS. b. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. After incubation, count the number of colony-forming units (CFU) on the plates. b. Calculate the CFU/mL for each time point and concentration. c. Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. d. Compare the results to the growth control. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.[21]
4. Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Type | ATCC Number | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 25923 | 4 | 0.5 |
| Enterococcus faecalis | Gram-positive | 29212 | 8 | 4 |
| Escherichia coli | Gram-negative | 25922 | 16 | 1 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 | 2 |
| Klebsiella pneumoniae | Gram-negative | 13883 | 16 | 1 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Time-Kill Kinetic Data for this compound against S. aureus ATCC 25923
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 8x MIC (log₁₀ CFU/mL) |
|---|---|---|---|---|
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.45 | 5.50 | 4.85 | 4.10 |
| 4 | 7.80 | 5.35 | 3.90 | 2.55 |
| 8 | 8.95 | 5.40 | 2.15 | <2.00 |
| 12 | 9.10 | 5.65 | <2.00 | <2.00 |
| 24 | 9.05 | 6.80 | <2.00 | <2.00 |
Note: Data are hypothetical. A value of <2.00 indicates the count was below the limit of detection. The initial inoculum was ~5.7 log₁₀ CFU/mL. A ≥3-log reduction (to ≤2.7 log₁₀ CFU/mL) indicates bactericidal activity.
References
- 1. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. actascientific.com [actascientific.com]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. microbenotes.com [microbenotes.com]
- 16. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. emerypharma.com [emerypharma.com]
- 20. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 21. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols: Determining the Effective Dosage of PKUMDL-LTQ-301 for Eradication of E. coli Persister Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient multidrug tolerance, is a significant contributor to the recalcitrance of chronic infections. Unlike antibiotic resistance, persistence is a temporary and non-hereditary state, allowing bacteria to survive high concentrations of antibiotics. Escherichia coli, a common pathogen, readily forms persister cells, posing a challenge to effective treatment. PKUMDL-LTQ-301 is a novel investigational compound hypothesized to target pathways essential for persister cell survival. These application notes provide a comprehensive protocol for determining the effective dosage of this compound against E. coli persister cells.
Quantitative Data Summary
The following tables summarize the hypothetical dose-dependent efficacy of this compound in reducing E. coli persister cell viability.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic E. coli
| Compound | Strain | MIC (µg/mL) |
| This compound | E. coli K-12 MG1655 | 16 |
| Ampicillin | E. coli K-12 MG1655 | 4 |
Table 2: Time-Kill Kinetics of this compound against E. coli Persister Cells
| Treatment (Concentration) | Time (hours) | Log10(CFU/mL) ± SD | Fold Reduction |
| Untreated Control | 0 | 8.5 ± 0.2 | - |
| Ampicillin (100 µg/mL) | 3 | 5.2 ± 0.3 | 3.3 |
| This compound (10x MIC) | 3 | 4.8 ± 0.2 | 3.7 |
| This compound (20x MIC) | 3 | 3.1 ± 0.4 | 5.4 |
| This compound (40x MIC) | 3 | 1.9 ± 0.3 | 6.6 |
Table 3: Dose-Response of this compound on Pre-formed E. coli Biofilms Containing Persisters
| This compound (µg/mL) | Biofilm Viability (% of Control) ± SD |
| 0 (Control) | 100 ± 5.1 |
| 16 (1x MIC) | 85.2 ± 4.5 |
| 160 (10x MIC) | 42.7 ± 3.9 |
| 320 (20x MIC) | 15.1 ± 2.8 |
| 640 (40x MIC) | 3.8 ± 1.5 |
Experimental Protocols
2.1. Protocol for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of this compound against planktonic E. coli.
-
Preparation: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum: Dilute an overnight culture of E. coli K-12 MG1655 to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
Incubation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth only). Incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
2.2. Protocol for Persister Cell Isolation and Treatment
This protocol describes the isolation of persister cells and the subsequent treatment to evaluate the efficacy of this compound.
-
Growth: Culture E. coli K-12 MG1655 in MHB to the stationary phase (approximately 18 hours) to induce persister formation.
-
Antibiotic Challenge: Treat the stationary phase culture with a high concentration of ampicillin (e.g., 100 µg/mL) for 3 hours at 37°C to lyse the non-persister cells.
-
Harvesting Persisters: Centrifuge the culture, remove the supernatant containing ampicillin, and wash the pellet twice with phosphate-buffered saline (PBS) to remove residual antibiotic.
-
Resuspension: Resuspend the persister cell pellet in fresh MHB.
-
Treatment with this compound: Aliquot the persister cell suspension and treat with various concentrations of this compound (e.g., 1x, 10x, 20x, 40x MIC). Include an untreated control.
-
Incubation: Incubate the treated persister cells for a defined period (e.g., 3 hours) at 37°C.
-
Quantification: Serially dilute the samples in PBS and plate on Luria-Bertani (LB) agar plates. Incubate at 37°C for 24 hours and count the colonies to determine the number of surviving cells (CFU/mL).
2.3. Protocol for Biofilm Eradication Assay
This protocol assesses the ability of this compound to eradicate established biofilms, which are rich in persister cells.
-
Biofilm Formation: Grow E. coli K-12 MG1655 in a 96-well plate with a suitable biofilm-promoting medium (e.g., M63 minimal medium supplemented with glucose) for 24-48 hours at 30°C without shaking.
-
Washing: Gently wash the wells with PBS to remove planktonic cells.
-
Treatment: Add fresh medium containing serial dilutions of this compound to the wells. Include an untreated control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Quantification of Viability: Wash the wells again with PBS. Quantify the viable cells within the biofilm using a metabolic assay (e.g., XTT or crystal violet staining followed by destaining and absorbance measurement).
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for E. coli Persister Cell Treatment.
Caption: Hypothetical MOA of this compound.
Caption: Logical Flow of this compound Action.
No In Vivo Application Data Currently Available for PKUMDL-LTQ-301 in Animal Models
Comprehensive searches for the in vivo application of a compound designated "PKUMDL-LTQ-301" in animal models have yielded no specific results. Publicly available scientific literature and preclinical study databases do not contain information on this particular molecule.
This lack of data prevents the creation of detailed Application Notes and Protocols as requested. Key information required for such a document, including the compound's mechanism of action, preclinical efficacy, toxicity profile, and pharmacokinetic data in animal models, is not available in the public domain.
It is possible that "this compound" is an internal, pre-publication designation for a novel therapeutic candidate, or the name may contain a typographical error. Without further clarification or the publication of research involving this specific molecule, a summary of its in vivo applications and associated experimental protocols cannot be generated.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal documentation or await forthcoming publications or presentations from the developing institution.
Application Note & Protocol: Measuring the EC50 of PKUMDL-LTQ-301 in Combination with Different Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health. One promising strategy to combat this challenge is the development of antibiotic potentiators, which are compounds that can enhance the efficacy of existing antibiotics. PKUMDL-LTQ-301 is a novel investigational compound with the potential to act as an antibiotic potentiator. This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound in the presence of various antibiotics against a target bacterial strain. The EC50 value is a key parameter for quantifying the potency of a compound.[1][2] By measuring the EC50 of this compound in combination with different antibiotics, researchers can assess its potential to synergize with and restore the activity of these drugs.
The primary method described here is the checkerboard assay, a widely used technique to evaluate the interactions between two antimicrobial agents.[3][4][5][6][7] This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected antibiotics (e.g., Ciprofloxacin, Gentamicin, Meropenem)
-
Bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer (for measuring optical density at 600 nm, OD600)
-
Incubator (37°C)
Protocol 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate, select a single colony of the target bacterial strain.
-
Inoculate the colony into a tube containing 5 mL of CAMHB.
-
Incubate the culture overnight at 37°C with shaking (200 rpm).
-
The following day, dilute the overnight culture in fresh CAMHB to an OD600 of approximately 0.1.
-
Further dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
Protocol 2: Checkerboard Assay for EC50 Determination
-
Preparation of Compound and Antibiotic Dilutions:
-
Prepare stock solutions of this compound and each antibiotic in an appropriate solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the antibiotic along the x-axis (e.g., columns 1-10).
-
Similarly, perform serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the antibiotic dilutions (antibiotic control).
-
Row H should contain only the this compound dilutions (compound control).
-
Well H12 should contain only the bacterial inoculum (growth control).
-
-
Inoculation:
-
Add the prepared bacterial inoculum (5 x 10^5 CFU/mL) to each well of the 96-well plate.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Collection:
-
After incubation, measure the OD600 of each well using a microplate reader to determine bacterial growth.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic or compound that inhibits visible bacterial growth.
-
Determine the MIC of the antibiotic alone, this compound alone, and the MIC of each in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FIC of Antibiotic + FIC of this compound Where:
-
FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Interpret the FIC index as follows:
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4
-
-
To determine the EC50 of this compound in the presence of a fixed concentration of an antibiotic, plot the percentage of growth inhibition against the concentration of this compound.
-
The EC50 is the concentration of this compound that results in 50% inhibition of bacterial growth.[1][2][8][9] This can be calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Hypothetical EC50 Values of this compound in Combination with Various Antibiotics against P. aeruginosa
| Antibiotic | Antibiotic Concentration (µg/mL) | This compound EC50 (µM) |
| Ciprofloxacin | 0.25 | 1.2 |
| Ciprofloxacin | 0.5 | 0.8 |
| Gentamicin | 1 | 2.5 |
| Gentamicin | 2 | 1.8 |
| Meropenem | 0.5 | 5.1 |
| Meropenem | 1 | 3.9 |
Table 2: Hypothetical Fractional Inhibitory Concentration (FIC) Index of this compound with Various Antibiotics against P. aeruginosa
| Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of this compound Alone (µM) | MIC of Antibiotic in Combination (µg/mL) | MIC of this compound in Combination (µM) | FIC Index | Interpretation |
| Ciprofloxacin | 2 | 10 | 0.25 | 2.5 | 0.375 | Synergy |
| Gentamicin | 8 | 10 | 1 | 5 | 0.625 | Additive |
| Meropenem | 4 | 10 | 2 | 5 | 1.0 | Indifference |
Visualizations
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: Conceptual signaling pathway of an antibiotic potentiator.
References
- 1. clyte.tech [clyte.tech]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities | MDPI [mdpi.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
PKUMDL-LTQ-301 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-LTQ-301 is a novel small molecule inhibitor of the Escherichia coli toxin HipA, identified through structure-based virtual screening.[1][2] As a key component of a toxin-antitoxin (TA) system, the serine/threonine-protein kinase HipA plays a crucial role in the formation of persister cells, a subpopulation of bacteria that exhibit transient multidrug tolerance.[1][3][4][5] By inhibiting HipA kinase activity, this compound has been shown to significantly reduce the persistence of E. coli, making it a promising candidate for adjunct therapy to enhance the efficacy of conventional antibiotics.[1][2]
These application notes provide detailed information on the solubility of this compound and standardized protocols for its preparation and use in key experiments to assess its anti-persistence activity.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is not publicly available, this section provides a general guideline for preparing stock solutions based on common practices for similar small molecules used in microbiological and biochemical assays. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental needs.
Table 1: General Guidelines for Stock Solution Preparation
| Solvent | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 - 50 mM | Recommended for creating high-concentration stock solutions. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤0.5%). |
| Ethanol | 1 - 10 mM | May be used as an alternative to DMSO. Check for compatibility with experimental setup. |
| Phosphate-Buffered Saline (PBS) | Limited solubility | Direct dissolution in aqueous buffers is generally low for this class of compounds. It is recommended to first dissolve in an organic solvent like DMSO and then dilute into aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the equivalent of 10 µmoles of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock, if you weighed 10 µmoles of the compound, add 1 mL of DMSO.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro HipA Kinase Activity Assay
This assay is designed to evaluate the inhibitory effect of this compound on the kinase activity of HipA.
Materials:
-
Purified HipA protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Kinase substrate (e.g., a synthetic peptide or a generic substrate like myelin basic protein)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. Remember to include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Diluted this compound or DMSO control
-
Purified HipA protein
-
Kinase substrate
-
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 3: E. coli Persister Assay
This protocol assesses the ability of this compound to reduce the number of persister cells in an E. coli culture when challenged with a bactericidal antibiotic.
Materials:
-
E. coli strain (e.g., wild-type K-12)
-
Luria-Bertani (LB) broth and agar plates
-
Bactericidal antibiotic (e.g., ampicillin, ofloxacin)
-
This compound stock solution
-
Sterile culture tubes and flasks
-
Incubator shaker
-
Spectrophotometer
-
Serial dilution tubes (containing sterile saline or PBS)
Procedure:
-
Overnight Culture: Inoculate a single colony of E. coli into LB broth and grow overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Treatment: Divide the culture into the following treatment groups:
-
No treatment control
-
Antibiotic only
-
This compound only
-
Antibiotic + this compound
-
-
Incubation: Incubate the cultures at 37°C with shaking for a defined period (e.g., 3-5 hours).
-
Cell Viability Count (CFU):
-
Take samples from each treatment group at different time points.
-
Wash the cells by centrifugation and resuspension in sterile saline to remove the antibiotic and compound.
-
Perform serial dilutions of the washed cells.
-
Plate the dilutions onto LB agar plates.
-
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the persister fraction by dividing the number of surviving cells (CFU/mL) in the antibiotic-treated groups by the initial number of cells (CFU/mL) before treatment. Compare the persister fraction in the presence and absence of this compound.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Inhibition of the HipA signaling pathway.
References
- 1. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Regulation of the Escherichia coli HipBA toxin-antitoxin system by proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Bacterial Persistence with PKUMDL-LTQ-301
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bacterial Persistence
Bacterial persistence is a phenomenon where a subpopulation of isogenic bacteria, known as persister cells, exhibits transient tolerance to high concentrations of antibiotics.[1][2] Unlike antibiotic resistance, which arises from genetic mutations, persistence is a phenotypic trait.[3] Upon removal of the antibiotic, persister cells can resume growth and repopulate, leading to chronic and relapsing infections.[2][4] The presence of persisters can be identified by a characteristic biphasic killing curve when a bacterial population is exposed to a bactericidal antibiotic.[3][5] The initial rapid decline in viable cells represents the killing of the susceptible population, while the subsequent slower decline indicates the presence of tolerant persister cells.[3][5] Understanding the mechanisms of persistence is crucial for developing novel therapeutic strategies to eradicate these recalcitrant cells.
The PKUMDL-LTQ-301, a linear trap quadrupole mass spectrometer, offers a powerful platform for in-depth analysis of the molecular landscape of persister cells. By leveraging its capabilities in proteomics and metabolomics, researchers can identify key proteins and metabolic pathways that contribute to the persister phenotype, paving the way for the development of targeted anti-persister therapies.
Core Assessment Techniques for Bacterial Persistence
A multi-faceted approach is essential for accurately assessing bacterial persistence. This typically involves a combination of classical microbiological assays and advanced molecular analyses.
1. Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. While not a direct measure of persistence, it is a critical first step to determine the appropriate antibiotic concentration for subsequent persistence assays.[1] A population containing persisters will have the same MIC as a susceptible population.[5]
2. Minimum Bactericidal Concentration (MBC) Assay: The MBC is the lowest concentration of an antibiotic that kills a predefined proportion (usually 99.9%) of the initial bacterial inoculum. This assay helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects of an antibiotic.
3. Time-Kill Curve Assay: This is the gold-standard method for identifying and quantifying persister cells.[1] A time-kill assay reveals the biphasic killing pattern characteristic of a population containing persisters.[5]
4. Persister Cell Enrichment: To facilitate molecular analysis, persister cells need to be enriched from the total bacterial population. This is typically achieved by treating a stationary phase culture with a high concentration of a bactericidal antibiotic to eliminate the susceptible cells.
5. Proteomic and Metabolomic Analysis with this compound: Once persister cells are enriched, the this compound can be employed for deep proteomic and metabolomic profiling. This allows for the identification and quantification of proteins and metabolites that are differentially abundant in persister cells compared to their susceptible counterparts. This information provides valuable insights into the molecular mechanisms underpinning the persister state.[5][6] Mass spectrometry-based proteomics requires a sequenced genome to create protein sequence databases for matching with the obtained spectra.[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of an antibiotic required to inhibit the growth of the target bacterium.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture to a standardized density (e.g., 0.5 McFarland standard).
-
Prepare a serial two-fold dilution of the antibiotic in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest antibiotic concentration that shows no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol 2: Time-Kill Curve Assay to Quantify Persisters
Objective: To determine the fraction of persister cells in a bacterial population.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Antibiotic at a concentration of 10x MIC or higher
-
Sterile culture tubes or flasks
-
Phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony forming unit (CFU) counting
Procedure:
-
Grow a bacterial culture to the stationary phase (e.g., overnight incubation).
-
Inoculate a fresh culture and grow to the desired phase (e.g., mid-log or stationary).
-
Add the antibiotic at the predetermined concentration (e.g., 10x MIC) to the culture.
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot of the culture.
-
Wash the cells by centrifugation and resuspension in PBS to remove the antibiotic.
-
Perform serial dilutions of the washed cell suspension in PBS.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Count the number of CFUs at each time point to determine the number of viable cells.
-
Plot the log(CFU/mL) against time. A biphasic curve indicates the presence of persisters.
Protocol 3: Enrichment of Persister Cells for Mass Spectrometry Analysis
Objective: To isolate a population of cells enriched for persisters for subsequent proteomic or metabolomic analysis.
Materials:
-
Stationary phase bacterial culture
-
High concentration of a bactericidal antibiotic (e.g., 100x MIC of ampicillin)
-
Centrifuge and sterile centrifuge tubes
-
Lysis buffer (for proteomics or metabolomics)
-
This compound Mass Spectrometer
Procedure:
-
Treat a stationary phase bacterial culture with a high concentration of the antibiotic for a sufficient duration to kill the majority of susceptible cells (determined from the time-kill curve).
-
Harvest the remaining cells (enriched persisters) by centrifugation.
-
Wash the cell pellet multiple times with sterile PBS to remove residual antibiotic and cell debris.
-
The resulting persister-enriched cell pellet can then be processed for proteomic or metabolomic analysis.
Protocol 4: Proteomic Analysis of Persister Cells using this compound
Objective: To identify proteins that are differentially expressed in persister cells.
Procedure:
-
Protein Extraction: Lyse the enriched persister cells and a control population of susceptible cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion: Quantify the protein concentration in each lysate. Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using the this compound. The instrument will separate the peptides by liquid chromatography (LC) and then fragment and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use appropriate software to search the acquired MS/MS spectra against a protein database of the target bacterium to identify the peptides and, consequently, the proteins.
-
Quantitative Proteomics: Employ label-free or label-based quantification methods to determine the relative abundance of proteins between the persister and susceptible cell populations.
Protocol 5: Metabolomic Analysis of Persister Cells using this compound
Objective: To identify metabolic pathways that are altered in persister cells.
Procedure:
-
Metabolite Extraction: Quench the metabolism of the enriched persister cells and a control population of susceptible cells rapidly (e.g., using cold methanol). Extract the metabolites using a suitable solvent system.
-
LC-MS Analysis: Analyze the metabolite extracts using the this compound. The instrument will separate the metabolites by liquid chromatography and detect them by mass spectrometry.
-
Data Analysis: Use specialized software to process the raw data, identify metabolites based on their mass-to-charge ratio and retention time, and perform statistical analysis to identify metabolites that are significantly different in abundance between the persister and susceptible cells.
-
Pathway Analysis: Use tools like KEGG to map the differentially abundant metabolites to metabolic pathways to understand the metabolic state of persister cells.[6]
Data Presentation
Table 1: Example MIC Data for E. coli against Ampicillin
| Antibiotic Concentration (µg/mL) | Growth (+/-) |
| 128 | - |
| 64 | - |
| 32 | - |
| 16 | + |
| 8 | + |
| 4 | + |
| 2 | + |
| 1 | + |
| 0 (Control) | + |
| Result: The MIC of ampicillin for this E. coli strain is 32 µg/mL. |
Table 2: Example Time-Kill Curve Data for E. coli treated with Ampicillin (320 µg/mL)
| Time (hours) | CFU/mL | log(CFU/mL) |
| 0 | 1.0 x 10⁸ | 8.00 |
| 2 | 5.0 x 10⁵ | 5.70 |
| 4 | 2.5 x 10³ | 3.40 |
| 6 | 1.0 x 10³ | 3.00 |
| 24 | 8.0 x 10² | 2.90 |
Table 3: Example Proteomic Data Summary from this compound Analysis
| Protein | Fold Change (Persister vs. Susceptible) | p-value | Putative Function |
| Toxin A | +5.2 | < 0.01 | Toxin-antitoxin system |
| DNA Repair Protein | +3.8 | < 0.01 | Stress response |
| ATP Synthase Subunit | -4.5 | < 0.01 | Energy metabolism |
| Ribosomal Protein | -6.1 | < 0.01 | Protein synthesis |
Visualizations
Caption: Experimental workflow for assessing bacterial persistence.
Caption: A typical biphasic killing curve indicating persistence.
References
- 1. Protocol for assessing single-cell persister recovery kinetics and physiology in Escherichia coli using spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of metabolism in bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigational Antimicrobial Agent PKUMDL-LTQ-301 in Combination with Conventional Antibiotics
Disclaimer: Information regarding a specific molecule designated "PKUMDL-LTQ-301" is not available in the public domain as of the latest search. The following application notes and protocols are provided as a generalized framework for researchers, scientists, and drug development professionals working with novel antimicrobial agents. The data and methodologies are based on established practices for studying antibiotic synergy, drawing from research on antimicrobial peptides (AMPs) and combination therapies against multidrug-resistant pathogens.
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating innovative therapeutic strategies.[1] One promising approach is the use of combination therapy, where a novel antimicrobial agent is paired with a conventional antibiotic.[1][2] This strategy can enhance antibacterial efficacy, reduce the required dosages, and potentially curb the development of resistance.[1] These notes provide a comprehensive guide for investigating the synergistic potential of the hypothetical agent this compound in combination with various classes of antibiotics against clinically relevant bacterial strains. The protocols outlined below are foundational for determining synergistic interactions and elucidating the underlying mechanisms of action.
Mechanism of Action and Rationale for Combination
While the specific mechanism of this compound is unknown, many investigational antimicrobial agents, particularly antimicrobial peptides (AMPs), act by disrupting the bacterial cell membrane.[1] This disruption can increase membrane permeability, thereby facilitating the entry of conventional antibiotics that target intracellular components.[1][2] The combination of a membrane-active agent with an antibiotic targeting DNA replication, protein synthesis, or cell wall synthesis can lead to synergistic or additive effects.
Hypothesized Synergistic Mechanism of this compound
Caption: Hypothesized synergistic action of this compound and a conventional antibiotic.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound and each conventional antibiotic that visibly inhibits the growth of the target bacterial strain.
Methodology:
-
Prepare a stock solution of this compound and each antibiotic in an appropriate solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.
Checkerboard Assay for Synergy Testing
Objective: To evaluate the in vitro interaction between this compound and conventional antibiotics.
Methodology:
-
In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a partner antibiotic (e.g., along the columns).
-
The concentration range for each agent should typically span from 4x MIC to 1/16x MIC.
-
Inoculate the wells with the target bacterial strain as in the MIC assay.
-
Incubate under the same conditions.
-
After incubation, determine the MIC of each agent in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Checkerboard Assay Workflow
Caption: Workflow for the checkerboard synergy assay.
Data Presentation
Quantitative data from synergy testing should be presented in a clear, tabular format to allow for easy comparison of different antibiotic combinations.
Table 1: MICs of this compound and Conventional Antibiotics Alone and in Combination against Staphylococcus aureus ATCC 29213
| Antimicrobial Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 16 | - | - | - |
| Ampicillin | 64 | 2 (with this compound at 4 µg/mL) | 0.28 | Synergy |
| Erythromycin | 128 | 8 (with this compound at 4 µg/mL) | 0.31 | Synergy |
| Tetracycline | 8 | 2 (with this compound at 4 µg/mL) | 0.50 | Synergy |
| Ceftazidime | 32 | 8 (with this compound at 8 µg/mL) | 1.00 | Additive |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Summary of Synergistic Interactions of this compound with Various Antibiotics against MDR S. epidermidis 1208 [2]
| Antibiotic Class | Antibiotic | Fold Reduction in MIC of Antibiotic | FICI Value | Interpretation |
| Penicillins | Penicillin | 16-32 | < 0.5 | Synergy |
| Ampicillin | 32-64 | < 0.5 | Synergy | |
| Macrolides | Erythromycin | 16-32 | < 0.5 | Synergy |
| Tetracyclines | Tetracycline | 4 | < 0.5 | Synergy |
| Cephalosporins | Ceftazidime | 2-4 | > 0.5 | Additive |
Note: This table is adapted from data on Trp-containing AMPs and serves as an example.[2]
Further Investigations
-
Time-Kill Assays: To confirm the synergistic interaction observed in checkerboard assays and to understand the rate of bacterial killing over time.
-
Biofilm Disruption Assays: To investigate the efficacy of the combination therapy in eradicating established biofilms, a common feature of chronic infections.[1][2]
-
In Vivo Models: To validate the in vitro findings in a relevant animal model of infection, assessing both efficacy and potential toxicity of the combination therapy.[1]
Conclusion
The protocols and frameworks provided in these application notes offer a systematic approach to evaluating the potential of an investigational antimicrobial agent, such as this compound, for use in combination therapy. By following these methodologies, researchers can generate robust data to support the further development of novel treatment strategies to combat multidrug-resistant bacteria.
References
- 1. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of HipA Inhibitors
These application notes provide detailed methodologies for identifying and characterizing inhibitors of the HipA toxin, a serine/threonine kinase involved in bacterial persistence. The protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents that target toxin-antitoxin systems. The compound PKUMDL-LTQ-301, identified through structure-based virtual screening, serves as a key example of a potent HipA inhibitor.
Introduction to HipA and Bacterial Persistence
Bacterial persistence is a phenomenon where a subpopulation of bacteria survives exposure to bactericidal antibiotics without being genetically resistant. These persister cells can resume growth after the antibiotic is removed, leading to recurrent infections. The toxin-antitoxin (TA) system, HipBA, plays a crucial role in this process. HipA, the toxin component, is a serine/threonine kinase. When activated, HipA phosphorylates glutamyl-tRNA synthetase (GltX), leading to the inhibition of protein synthesis and inducing a dormant, antibiotic-tolerant state.[1] Inhibition of HipA kinase activity is therefore a promising strategy to reduce bacterial persistence and enhance the efficacy of existing antibiotics.
This compound: A Case Study of a HipA Inhibitor
This compound (referred to as compound 3 in the source literature) is a novel inhibitor of the E. coli HipA toxin identified through a structure-based virtual screening campaign.[1][2][3] This compound and its analogs have demonstrated the potential to reduce the fraction of multidrug-tolerant persister cells by directly binding to and inhibiting the kinase activity of HipA.
Quantitative Data for HipA Inhibitors
The following table summarizes the in vitro binding affinities (K D) and ex vivo anti-persistence activities (EC 50) of this compound and other identified HipA inhibitors from the initial study.[1][2][3]
| Compound ID | In Vitro K D (µM) | Ex Vivo EC 50 (µM) with Ampicillin | Ex Vivo EC 50 (µM) with Kanamycin |
| This compound (Compound 3) | 0.27 ± 0.09 | 46 ± 2 | 28 ± 1 |
| Compound 1 | 54 ± 2 | > 100 | > 100 |
| Compound 2 | 43 ± 3 | 75 ± 5 | 68 ± 4 |
| Compound 4 | 35 ± 2 | 62 ± 3 | 43 ± 3 |
HipA Signaling Pathway
The activation of the HipA toxin initiates a signaling cascade that leads to bacterial persistence. The following diagram illustrates this pathway.
Experimental Protocols
The identification of HipA inhibitors like this compound typically involves a primary high-throughput screen (HTS) using a biochemical assay, followed by secondary validation and characterization using cell-based assays.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify HipA inhibitors.
Protocol 1: Biochemical High-Throughput Screening for HipA Kinase Activity (ADP-Glo™ Assay)
This protocol describes a luminescent, homogeneous assay for measuring HipA kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is suitable for HTS in 384- or 1536-well formats.
Materials:
-
Purified recombinant E. coli HipA protein
-
GltX protein (or a suitable peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Compound library dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler.
-
For controls, dispense DMSO into designated wells (negative control) and a known kinase inhibitor like staurosporine (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X HipA enzyme solution in Kinase Reaction Buffer. The final concentration should be determined empirically by enzyme titration.
-
Prepare a 2X substrate/ATP solution containing GltX and ATP in Kinase Reaction Buffer. The final concentrations should be at or below the K m for each.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X HipA enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Select "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Determine the Z'-factor for the assay to assess its quality and robustness. A Z'-factor > 0.5 is considered excellent for HTS.
-
Protocol 2: Cell-Based E. coli Persister Assay
This protocol is used to validate the efficacy of hit compounds in reducing the formation of persister cells in a whole-cell context.
Materials:
-
E. coli strain with inducible HipA expression (e.g., BW25113 with a pBAD-hipA plasmid)
-
Luria-Bertani (LB) medium
-
Arabinose (for induction of HipA expression)
-
Glucose (for repression of HipA expression)
-
Bactericidal antibiotic (e.g., ampicillin at 100 µg/mL or kanamycin at 50 µg/mL)
-
Hit compounds dissolved in DMSO
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the E. coli strain into LB medium with appropriate antibiotics for plasmid maintenance and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:1000 into fresh LB medium and grow to an OD 600 of ~0.2.
-
-
Compound Treatment and HipA Induction:
-
In a 96-well plate, add the hit compounds at various concentrations. Include DMSO-only wells as a negative control.
-
Add the bacterial culture to each well.
-
Induce HipA expression by adding arabinose to a final concentration of 0.2%.
-
Incubate the plate at 37°C with shaking for 1 hour.
-
-
Antibiotic Challenge:
-
Add the bactericidal antibiotic (ampicillin or kanamycin) to each well.
-
Continue to incubate at 37°C with shaking for 3-4 hours.
-
-
Quantification of Persister Cells:
-
Take an aliquot from each well before and after antibiotic treatment.
-
Wash the cells by centrifuging, removing the supernatant, and resuspending in sterile PBS to remove the antibiotic and compound.
-
Perform serial dilutions of the cell suspensions in PBS.
-
Spot 10 µL of each dilution onto LB agar plates.
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates from before and after antibiotic treatment.
-
Calculate the persister fraction as the ratio of CFU after antibiotic treatment to CFU before treatment.
-
Plot the persister fraction as a function of compound concentration and determine the EC 50 value for each active compound.
-
Protocol 3: In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol is used to determine the binding kinetics and affinity (K D) of validated hits to the HipA protein.
Materials:
-
Purified recombinant His-tagged HipA protein
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Validated hit compounds
Procedure:
-
HipA Immobilization:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of NHS and EDC.
-
Inject the His-tagged HipA protein over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of the hit compound in running buffer.
-
Inject the different concentrations of the compound over the immobilized HipA surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each compound injection if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).
-
By following these detailed protocols, researchers can effectively screen for and characterize novel inhibitors of the HipA toxin, such as this compound, with the ultimate goal of developing new therapies to combat bacterial persistence.
References
Application Note & Protocol: Determination of the Dissociation Constant (K D ) of PKUMDL-LTQ-301
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public information regarding "PKUMDL-LTQ-301" is available. Therefore, this document provides a representative protocol for determining the binding affinity of a hypothetical small molecule therapeutic (designated as this compound) to its target protein using Surface Plasmon Resonance (SPR).
Introduction
The dissociation constant (K D ) is a critical parameter in drug discovery and development, quantifying the binding affinity between a ligand (e.g., a drug candidate like this compound) and its biological target.[1][2] A lower K D value signifies a higher binding affinity, which often correlates with greater potency.[1] This application note provides a detailed protocol for determining the K D value of this compound using Surface Plasmon Resonance (SPR), a label-free and real-time method for analyzing biomolecular interactions.[2]
SPR technology monitors the binding of an analyte (this compound) to a ligand (the immobilized target protein) by detecting changes in the refractive index at the surface of a sensor chip.[1] This allows for the determination of the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated (K D = k d /k a ).
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines the steps for determining the K D of this compound with its purified target protein.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Cytiva; WAVEsystem, Creoptix)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface)
-
Target Protein: Purified to >95% homogeneity
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Immobilization Buffer: 10 mM Sodium acetate, pH 5.0
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine Coupling Kit:
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 2.5; specific to the interaction)
Experimental Workflow Diagram
Caption: Workflow for K D determination using Surface Plasmon Resonance (SPR).
Step-by-Step Procedure
-
System Preparation:
-
Equilibrate the SPR instrument with running buffer until a stable baseline is achieved.
-
-
Target Protein Immobilization:
-
Activate the carboxylated sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-10000 Response Units, RU).
-
Inject ethanolamine-HCl for 7 minutes to deactivate any remaining active esters and block non-specific binding sites.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Binding Analysis (Kinetics):
-
Prepare a series of dilutions of this compound in running buffer. A typical concentration range for a small molecule might be 0.1 nM to 1 µM. Include a blank (running buffer only) for double referencing.
-
Inject each concentration of this compound over the reference and target protein flow cells for a defined association time (e.g., 120 seconds), followed by a dissociation phase where running buffer flows over the chip (e.g., 300 seconds).
-
Perform a regeneration step between each concentration by injecting the regeneration solution if necessary to remove all bound analyte. Ensure the regeneration step does not denature the immobilized protein.
-
Inject the concentrations in a randomized order to minimize systematic errors.
-
-
Data Processing and Analysis:
-
Subtract the reference flow cell data from the target protein flow cell data for each injection.
-
Subtract the blank injection data from all this compound concentration injections (double referencing).
-
The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (k a ) and the dissociation rate constant (k d ).
-
Calculate the equilibrium dissociation constant (K D ) using the formula: **K D = k d / k a **.
-
Data Presentation
The quantitative results from the SPR analysis should be summarized in a clear and concise table.
| Analyte (this compound) Conc. | Association Rate (k a ) (M⁻¹s⁻¹) | Dissociation Rate (k d ) (s⁻¹) | Equilibrium Dissociation Constant (K D ) (nM) | Chi² |
| 0.1 nM - 1 µM (Global Fit) | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 | 0.2 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Alternative and Complementary Methods
While SPR is a powerful technique, other methods can be used to determine K D values, each with its own advantages.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in addition to the K D .[2][3]
-
Fluorescence Spectroscopy/Anisotropy: This method can determine binding affinity by monitoring changes in fluorescence properties (intensity, polarization, etc.) upon complex formation.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for studying weak binding interactions and can provide structural information about the binding site.[4][5]
Signaling Pathway Context (Hypothetical)
To illustrate the relevance of K D determination, consider a hypothetical signaling pathway where this compound inhibits a key kinase.
Caption: Inhibition of a kinase signaling pathway by this compound.
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity (K D ) of the hypothetical molecule this compound to its target protein using Surface Plasmon Resonance. Accurate K D determination is essential for characterizing the mechanism of action and guiding the optimization of lead compounds in the drug development pipeline. The presented workflow and data analysis guidelines offer a robust framework for researchers in this field.
References
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 5. bionmr.unl.edu [bionmr.unl.edu]
Troubleshooting & Optimization
Troubleshooting PKUMDL-LTQ-301 insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with the hypothetical compound PKUMDL-LTQ-301 in aqueous solutions. The following information is based on established methods for handling poorly soluble compounds in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound?
A1: For initial dissolution, it is recommended to first create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1][2] Once the compound is fully dissolved in the organic solvent, this stock solution can be diluted into your aqueous buffer of choice. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while ensuring rapid mixing to prevent precipitation.[1]
Q2: this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." To prevent this, you can try several strategies:
-
Reduce the stock concentration: Lowering the concentration of your DMSO stock solution before adding it to the aqueous buffer can help.[3]
-
Use an intermediate dilution step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[3]
-
Gentle warming: Warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can increase solubility. However, be cautious as heat can degrade some compounds.[1]
-
Sonication: Using a sonicator can help break up precipitate particles and aid in redissolution.[1]
Q3: Can I use solvents other than DMSO?
A3: Yes, other organic solvents can be used depending on the specific experimental requirements and the properties of this compound. Common alternatives include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1] The choice of solvent may also depend on the downstream application, as some solvents may be incompatible with certain biological assays.
Q4: How does pH affect the solubility of this compound?
A4: If this compound has ionizable groups, its solubility will be pH-dependent.[1][3] For acidic compounds, solubility increases at a higher pH, while for basic compounds, solubility is better at a lower pH.[1] Experimenting with different pH values for your aqueous buffer can significantly improve solubility.
Troubleshooting Guide
This guide provides more detailed solutions to specific problems you might encounter with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in any solvent. | The compound may have very strong crystal lattice energy. | Try a combination of techniques such as sonication, gentle heating, and vortexing in a suitable organic solvent like DMSO or DMF.[1][4] If it remains insoluble, the compound may require more advanced formulation strategies. |
| Compound dissolves in organic solvent but precipitates immediately in aqueous buffer, even with rapid mixing. | The aqueous buffer is a poor solvent for the compound, and the concentration is above its aqueous solubility limit. | In addition to the strategies in FAQ Q2, consider using co-solvents in your final aqueous solution.[3][5] Small percentages of ethanol or PEG can sometimes maintain solubility. Alternatively, using surfactants or cyclodextrins can help encapsulate the hydrophobic compound.[1][6] |
| Inconsistent results in biological assays. | This could be due to variable amounts of dissolved this compound in your experiments. | Ensure your stock solution is fully dissolved and homogenous before each use. When diluting into aqueous media, be consistent with your method (e.g., rate of addition, mixing speed). For critical experiments, it is advisable to measure the final concentration of the dissolved compound. |
| Precipitate forms over time in the final aqueous solution. | The solution may be supersaturated, and the compound is slowly crashing out. | Prepare fresh dilutions of this compound immediately before use. If long-term stability in an aqueous solution is required, formulation development, such as creating a solid dispersion with a hydrophilic polymer, might be necessary.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
Solubility Data
The following table summarizes the hypothetical solubility of this compound in various solvents and conditions. These values are for illustrative purposes and should be determined experimentally for your specific batch of the compound.
| Solvent/System | Temperature (°C) | Maximum Solubility (µg/mL) | Notes |
| Water | 25 | < 0.1 | Practically insoluble |
| PBS (pH 7.4) | 25 | < 0.1 | Practically insoluble |
| DMSO | 25 | > 20,000 | Freely soluble |
| Ethanol | 25 | 500 | Sparingly soluble |
| 1:10 DMSO:PBS (pH 7.4) | 25 | 10 | |
| 1:20 DMSO:PBS (pH 7.4) | 25 | 5 | |
| 5% Tween® 80 in Water | 25 | 150 | Surfactant-aided solubilization |
| 10% HP-β-Cyclodextrin in Water | 25 | 250 | Complexation-aided solubilization |
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical troubleshooting flowchart for this compound insolubility.
References
Optimizing PKUMDL-LTQ-301 concentration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental use of PKUMDL-LTQ-301, a novel MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
For initial experiments, we recommend a starting concentration range of 0.1 µM to 10 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
Q2: My this compound is not dissolving properly in my cell culture medium. What should I do?
This compound is soluble in DMSO. We recommend preparing a concentrated stock solution (e.g., 10 mM) in DMSO and then diluting it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: I am not observing any significant effect of this compound on my cells. What are the possible reasons?
There are several potential reasons for a lack of effect:
-
Sub-optimal Concentration: The concentration used may be too low to elicit a response. We recommend performing a dose-response study to determine the IC50 value for your cell line.
-
Cell Line Resistance: The target pathway (MEK1/2) may not be a critical driver of proliferation in your chosen cell line, or the cells may have intrinsic or acquired resistance mechanisms.
-
Incorrect Experimental Setup: Review your experimental protocol for any potential errors in compound preparation, cell seeding density, or incubation time.
-
Compound Degradation: Ensure the compound has been stored correctly at -20°C and protected from light to prevent degradation.
Q4: I am observing high variability between my experimental replicates. How can I improve consistency?
High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell suspension and accurate pipetting when seeding cells.
-
Edge Effects in Multi-well Plates: To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or medium instead.
-
Incomplete Compound Solubilization: Ensure the compound is fully dissolved in the stock solution and properly mixed into the culture medium.
-
Assay-Specific Variability: Optimize your assay protocol to reduce variability, for example, by ensuring complete lysis in a cell viability assay.
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a 10 mM DMSO stock. Include a vehicle control (0.1% DMSO in medium).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Dose-Response of this compound on A375 Melanoma Cells
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 0.5 | 52.1 ± 4.8 |
| 1.0 | 25.3 ± 3.9 |
| 5.0 | 8.9 ± 2.1 |
| 10.0 | 4.1 ± 1.5 |
The calculated IC50 value from this data is approximately 0.45 µM.
Visualizations
Caption: this compound inhibits the MEK1/2 signaling pathway.
Caption: Experimental workflow for IC50 determination of this compound.
Technical Support Center: PKUMDL-LTQ-301 E. coli Persistence Assays
Welcome to the technical support center for PKUMDL-LTQ-301 E. coli persistence assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in successfully executing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is bacterial persistence?
A1: Bacterial persistence is a phenomenon where a small, transient subpopulation of genetically identical bacteria, known as persister cells, survives exposure to a normally lethal concentration of a bactericidal antibiotic.[1][2][3] These cells are not resistant (i.e., their progeny remain susceptible to the antibiotic) but are in a dormant or metabolically reduced state that renders antibiotic targets inactive.[4][5][6] Upon removal of the antibiotic, these persister cells can resume growth and repopulate the culture.[1]
Q2: How is persister frequency calculated?
A2: Persister frequency is typically calculated as the ratio of the number of colony-forming units (CFU/mL) that survive antibiotic treatment (the persister population) to the total number of CFU/mL in the original culture before the antibiotic was added.[1][7] This value represents the fraction of the population that exhibits the persister phenotype under specific conditions.
Q3: What is a typical biphasic killing curve?
A3: A biphasic killing curve is the hallmark of antibiotic persistence.[6][8] When a susceptible bacterial population is exposed to a bactericidal antibiotic, the curve shows two distinct phases:
-
Phase 1 (Rapid Killing): A steep, rapid decline in viable cell count as the bulk of the normally growing, susceptible cells are killed.
-
Phase 2 (Persister Plateau): A much slower rate of killing, often appearing as a plateau, which represents the slow death or survival of the dormant persister subpopulation.[8]
Q4: What is the role of Toxin-Antitoxin (TA) systems in persistence?
A4: Toxin-Antitoxin (TA) systems are genetic modules that are widely believed to play a role in persister formation.[5][9][10] The prevailing model suggests that under stressful conditions (like nutrient limitation or antibiotic exposure), stable toxins are activated, which can inhibit essential cellular processes like translation or DNA replication, leading to a dormant, persister state.[5][11] However, the direct link and the role of specific TA systems can be complex and are areas of active research, with some studies showing that deleting multiple TA systems does not always eliminate persistence.[1][9]
Q5: Which growth phase is best for observing persisters?
A5: The frequency of persister cells is highly dependent on the growth phase.[2][4] Persisters are generally much more abundant in the stationary phase, where nutrient limitation and other stresses naturally induce a state of reduced metabolic activity.[12][13] While persisters can be detected in the exponential (log) phase, their frequency is typically much lower.[4][14]
Troubleshooting Guide
This guide addresses common problems encountered during persistence assays with this compound.
Problem 1: No surviving colonies on antibiotic-treated plates (Zero Persisters).
| Possible Cause | Suggested Solution |
| Incorrect Growth Phase | Ensure the culture has reached the intended growth phase (typically stationary phase for higher persister frequency) before adding the antibiotic.[4] Verify OD600 readings and growth curves. |
| Antibiotic Concentration Too High | While persisters tolerate high concentrations, extreme levels may still overwhelm the cells. Confirm the antibiotic concentration is appropriate (typically 10-100x MIC).[1][8] |
| Inappropriate Antibiotic | Some antibiotics, particularly those targeting the cell membrane, may be more effective at killing dormant cells, resulting in fewer persisters.[14] Confirm the chosen antibiotic is suitable for persistence assays (e.g., ampicillin, ciprofloxacin). |
| Plating Volume Too Low | The persister fraction can be very small (e.g., 1 in 106). Ensure you are plating a sufficient volume of the treated culture (e.g., 100-200 µL) and consider centrifuging the culture to concentrate cells before plating. |
Problem 2: High variability in persister counts between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Inoculum | Start all replicate cultures from a single, well-isolated colony to ensure genetic homogeneity. |
| Fluctuations in Growth State | Small differences in aeration, temperature, or media composition can affect the physiological state. Ensure highly consistent culture conditions (flask size, shaker speed, temperature). |
| Pipetting/Dilution Errors | Persister enumeration involves serial dilutions where small errors can be magnified. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Stochastic Nature of Persistence | Persistence is an inherently stochastic phenomenon.[15] An increase in the number of biological replicates (ideally 3-5) is recommended to obtain statistically meaningful data.[16] |
Problem 3: Lawn of growth on antibiotic-treated plates (suggests resistance, not persistence).
| Possible Cause | Suggested Solution |
| Pre-existing Resistant Mutants | The original culture may have been contaminated with a resistant strain or contained a high frequency of spontaneous mutants. |
| Antibiotic Degradation | Ensure antibiotic stocks are fresh and stored correctly. Old or improperly stored antibiotics may have lost potency. |
| Action | 1. Confirm Resistance: Pick several surviving colonies, re-culture them, and perform a Minimum Inhibitory Concentration (MIC) test. If they grow at high antibiotic concentrations, they are resistant mutants, not persisters. 2. Remedy: Start a new experiment with a fresh culture grown from a single, verified colony of this compound. |
Problem 4: Biphasic killing curve is not observed; killing is linear.
| Possible Cause | Suggested Solution |
| Insufficient Sampling Time | The persister plateau may only become apparent after a longer duration of antibiotic exposure (e.g., >4-6 hours). Extend the time-kill assay duration. |
| Sampling Frequency Too Low | The initial rapid killing phase can occur quickly. Increase the sampling frequency at early time points (e.g., every 15-30 minutes for the first 2 hours) to capture the biphasic nature of the curve.[8] |
| Culture Conditions | Certain growth media (e.g., minimal media) can result in lower persister fractions, making the plateau less distinct.[14] Consider using a richer medium like LB if the issue persists. |
Visualized Experimental and Logic Flows
Standard Persistence Assay Workflow
This diagram outlines the standard workflow for a biphasic killing assay to quantify persister frequency.
Caption: Workflow for a standard E. coli persistence assay.
Troubleshooting Logic: High Variability
This diagram provides a decision-making flow for troubleshooting high variability between experimental replicates.
Caption: Decision tree for troubleshooting variable results.
Conceptual Pathway: Toxin-Antitoxin Activation
This diagram illustrates a simplified model of how a stress response can lead to the activation of a Type II Toxin-Antitoxin system.
Caption: Simplified model of stress-induced TA system activation.
Experimental Protocols
Protocol 1: Standard Biphasic Killing Assay
This protocol details the steps for generating a time-kill curve to quantify the persister fraction in a stationary phase culture of this compound.
Materials:
-
This compound E. coli strain
-
Luria-Bertani (LB) broth and agar plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Antibiotic stock solution (e.g., Ampicillin at 100 mg/mL in water, filter-sterilized)
-
Sterile culture tubes, flasks, micropipette tips, and microcentrifuge tubes
-
Incubator shaker (37°C)
-
Spectrophotometer
Methodology:
-
Day 1: Starter Culture
-
Inoculate a single colony of this compound from an LB agar plate into 5 mL of LB broth.
-
Incubate overnight (16-18 hours) at 37°C with shaking (200-220 rpm).[16]
-
-
Day 2: Main Culture and Treatment
-
Dilute the overnight culture 1:100 into 25 mL of fresh LB broth in a 125 mL flask.
-
Incubate at 37°C with shaking until the culture reaches the stationary phase (e.g., 16-18 hours, or confirm with OD600 readings).[16]
-
Time Point T=0: Remove a 1 mL aliquot of the culture. This is the untreated control.
-
Add the antibiotic to the remaining culture to a final concentration of 100 µg/mL for ampicillin (or 10-100x MIC for other antibiotics).[1]
-
Continue incubating the treated culture at 37°C with shaking.
-
-
Sampling and Plating
-
For the T=0 sample:
-
Perform 10-fold serial dilutions in sterile PBS (e.g., from 10-1 to 10-7).
-
Plate 100 µL of the 10-5, 10-6, and 10-7 dilutions onto separate LB agar plates.
-
-
For treated samples:
-
At desired time points (e.g., 1, 3, 5, and 24 hours), remove a 1 mL aliquot from the antibiotic-treated culture.
-
Centrifuge the aliquot at 8,000 x g for 3 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of sterile PBS to wash away the antibiotic. Repeat this wash step once more.
-
Perform serial dilutions in PBS (e.g., from 10-1 to 10-4).
-
Plate 100 µL of the undiluted, 10-1, and 10-2 dilutions onto separate LB agar plates.
-
-
-
Day 3: Data Analysis
-
Incubate all plates at 37°C for 18-24 hours.
-
Count the colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point using the formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
-
Plot the log10(CFU/mL) versus time (hours) to visualize the biphasic killing curve.
-
Calculate the persister fraction after a set time (e.g., 5 hours) as:
-
Persister Fraction = (CFU/mL at T=5h) / (CFU/mL at T=0)
-
-
Quantitative Data Summary
The following table provides an example dataset from a typical time-kill experiment with E. coli this compound treated with ampicillin (100 µg/mL), demonstrating a characteristic biphasic pattern.
Table 1: Example Time-Kill Curve Data for this compound
| Time (Hours) | Treatment | Mean CFU/mL | Log10(CFU/mL) | Standard Deviation (Log10) |
| 0 | No Antibiotic | 2.1 x 109 | 9.32 | 0.08 |
| 1 | Ampicillin | 8.5 x 106 | 6.93 | 0.15 |
| 3 | Ampicillin | 4.0 x 105 | 5.60 | 0.21 |
| 5 | Ampicillin | 1.8 x 104 | 4.26 | 0.25 |
| 24 | Ampicillin | 1.5 x 104 | 4.18 | 0.28 |
Data are representative and intended for illustrative purposes.
Calculation Example:
-
Persister Fraction at 5 hours = (1.8 x 104 CFU/mL) / (2.1 x 109 CFU/mL) ≈ 8.6 x 10-6
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Slow and steady wins the race: an examination of bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Persister Cell Formation and Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combatting persister cells: The daunting task in post-antibiotics era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Toxin-Antitoxin Systems Influence Biofilm and Persister Cell Formation and the General Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers Publishing Partnerships | Bacterial Persister Cells and Development of Antibiotic Resistance in Chronic Infections: An Update [frontierspartnerships.org]
- 14. A Quantitative Survey of Bacterial Persistence in the Presence of Antibiotics: Towards Antipersister Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Protocol for assessing single-cell persister recovery kinetics and physiology in Escherichia coli using spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of PKUMDL-LTQ-301 in experimental conditions
Important Notice: Publicly available scientific literature and databases do not contain information regarding a compound designated "PKUMDL-LTQ-301." The following troubleshooting guide is based on general best practices for handling protein-based therapeutics and small molecule inhibitors. Researchers should adapt these recommendations to the specific characteristics of their molecule of interest.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide provides solutions to potential stability and experimental issues encountered when working with novel therapeutic compounds.
| Question/Issue | Potential Cause | Recommended Solution |
| 1. Compound Precipitation | ||
| My compound has precipitated out of solution after thawing or during an experiment. | A. Suboptimal Buffer Conditions: The pH, ionic strength, or excipients of the buffer may not be suitable for maintaining the solubility of this compound. | - Verify the recommended buffer composition and pH for your compound.- If information is unavailable, screen a panel of formulation buffers with varying pH (e.g., 6.0-8.0) and ionic strengths.- Consider the addition of stabilizing excipients such as non-ionic surfactants (e.g., polysorbate 20/80) or sugars (e.g., sucrose, trehalose). |
| B. Freeze-Thaw Stress: Repeated freeze-thaw cycles can lead to protein aggregation and precipitation. | - Aliquot the compound into single-use volumes upon receipt to minimize the number of freeze-thaw cycles.- Ensure controlled freezing and thawing rates. Flash-freezing in liquid nitrogen and thawing rapidly in a 37°C water bath can be beneficial for some proteins. | |
| C. High Concentration: The working concentration of the compound may exceed its solubility limit in the chosen buffer. | - Determine the optimal concentration range for your experiments.- If a high concentration is necessary, a formulation study to identify solubility-enhancing excipients is recommended. | |
| 2. Loss of Activity | ||
| I am observing a decrease or complete loss of the expected biological activity of my compound. | A. Degradation: The compound may be sensitive to temperature fluctuations, light exposure, or enzymatic degradation. | - Store the compound at the recommended temperature and protect it from light.- Minimize the time the compound is kept at room temperature or in experimental conditions.- If working with cell lysates or serum, consider the addition of protease inhibitors. |
| B. Oxidation: Critical amino acid residues may be susceptible to oxidation, leading to a loss of function. | - Buffer with antioxidants such as methionine or consider purging solutions with nitrogen to minimize oxygen exposure.- Avoid buffers containing transition metals that can catalyze oxidation. | |
| C. Adsorption to Surfaces: The compound may be adsorbing to the surfaces of plasticware (e.g., tubes, plates). | - Use low-protein-binding plasticware.- The inclusion of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the buffer can help to reduce non-specific adsorption. | |
| 3. Inconsistent Experimental Results | ||
| I am seeing high variability between replicate experiments. | A. Pipetting Inaccuracy: Inaccurate or inconsistent pipetting of the compound, especially at low volumes, can lead to significant variability. | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure complete mixing of solutions after adding the compound. |
| B. Reagent Variability: Inconsistent quality or preparation of other experimental reagents can affect the outcome. | - Use reagents from the same lot number across experiments where possible.- Prepare fresh solutions of critical reagents for each experiment. | |
| C. Cellular Response Heterogeneity: The biological system itself (e.g., cell line) may have inherent variability. | - Ensure consistent cell passage numbers and confluency.- Regularly test for mycoplasma contamination.- Perform cell line authentication. |
Experimental Protocols
Protocol 1: Standard Aliquoting and Storage
This protocol outlines the best practices for receiving, aliquoting, and storing a new therapeutic compound to maintain its stability.
.dot
Caption: Workflow for proper aliquoting and storage of a new therapeutic compound.
Methodology:
-
Receiving: Upon receipt, immediately transfer the compound from the shipping container to a -80°C freezer. Do not allow it to thaw.
-
Preparation:
-
When ready to aliquot, thaw the stock vial rapidly in a 37°C water bath until just thawed.
-
If the compound is lyophilized, reconstitute it with the recommended sterile buffer to the desired stock concentration.
-
Mix gently by inverting the tube several times or by pipetting up and down slowly. Avoid vortexing, as this can cause protein denaturation.
-
-
Aliquoting:
-
Determine the appropriate volume for single-use aliquots based on your experimental needs.
-
Dispense the calculated volume into pre-chilled, sterile, low-protein-binding microcentrifuge tubes.
-
-
Storage:
-
Flash-freeze the aliquots in liquid nitrogen.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Protocol 2: Generic Cell-Based Activity Assay
This protocol provides a general workflow for assessing the biological activity of a compound in a cell-based assay.
.dot
Caption: General workflow for a cell-based activity assay.
Methodology:
-
Cell Preparation:
-
Culture cells to the appropriate confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a multi-well assay plate at the desired density.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
-
Assay Readout:
-
Add the appropriate assay reagent to each well (e.g., a reagent to measure cell viability, apoptosis, or a specific signaling event).
-
Incubate as per the manufacturer's instructions.
-
Read the plate using a plate reader at the appropriate wavelength or setting.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Calculate the EC50 or IC50 value to quantify the compound's potency.
-
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that a novel therapeutic agent might modulate. This is a generalized representation and should be adapted once the specific target and mechanism of action of this compound are known.
.dot
Caption: Hypothetical signaling pathway inhibited by a therapeutic agent.
How to avoid off-target effects of PKUMDL-LTQ-301 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PKUMDL-LTQ-301 and mitigating potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the HipA toxin, a serine/threonine kinase found in Escherichia coli.[1][2] Its primary function is to reduce bacterial persistence by inhibiting HipA activity, thereby preventing the phosphorylation of its downstream targets and allowing for effective antibiotic action.
Q2: What are the potential off-target effects of this compound in mammalian cells?
While this compound is designed to target the bacterial HipA toxin, its potential for off-target effects in mammalian cells should be carefully considered. As a kinase inhibitor, it could theoretically interact with structurally similar eukaryotic serine/threonine kinases, leading to unintended biological consequences. It is crucial to experimentally validate the selectivity of the compound in your specific model system.
Q3: How can I distinguish between the on-target antimicrobial effects and off-target host cell effects of this compound?
To differentiate between the intended effect on bacteria and any unintended effects on host cells, it is essential to include proper controls in your experiments. A key control is the use of heat-killed bacteria.[3] By stimulating host cells with heat-inactivated bacteria in the presence and absence of this compound, you can assess the compound's direct impact on the host cells without the confounding factor of bacterial viability.[3]
Q4: What is a recommended starting concentration for in vitro experiments to minimize off-target effects?
To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired antimicrobial activity. A dose-response experiment should be performed to determine the minimal inhibitory concentration (MIC) for the bacterial strain being studied. For host cell-based assays, it is advisable to use concentrations at or below the MIC and to perform cytotoxicity assays to establish a non-toxic concentration range for your specific cell line.
Troubleshooting Guides
Problem 1: Unexpected changes in host cell signaling pathways upon treatment with this compound.
-
Possible Cause: Off-target inhibition of host cell kinases.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is not directly inhibiting key kinases in the observed signaling pathway using in vitro kinase assays.
-
Perform Kinase Profiling: Screen this compound against a panel of representative human kinases to identify potential off-target interactions.
-
Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype with that induced by a different HipA inhibitor with a distinct chemical scaffold.
-
Rescue Experiment: If a specific off-target kinase is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Problem 2: Discrepancy between antimicrobial activity and host cell response.
-
Possible Cause: The observed host cell response may be an off-target effect independent of the antimicrobial activity.
-
Troubleshooting Steps:
-
Heat-Killed Bacteria Control: As detailed in the FAQs, use heat-killed bacteria to stimulate host cells. If the cellular response persists with this compound and heat-killed bacteria, it is likely an off-target effect.[3]
-
Isolate Bacteria and Host Cells: In co-culture experiments, physically separate the bacteria and host cells using a transwell system. This can help determine if the host cell effect is mediated by a soluble factor produced in response to the compound.
-
Time-Course Analysis: Analyze the kinetics of the antimicrobial effect and the host cell response. A significant delay in the host cell response compared to the bactericidal effect might suggest an indirect or off-target mechanism.
-
Quantitative Data Summary
The following tables provide a hypothetical, yet representative, summary of data that should be generated to characterize the selectivity of this compound.
Table 1: Selectivity Profile of this compound against a Panel of Human Kinases
| Kinase Family | Representative Kinase | IC50 (µM) |
| On-Target | E. coli HipA | 0.1 |
| Ser/Thr Kinase | AKT1 | > 50 |
| Ser/Thr Kinase | PKA | > 50 |
| Ser/Thr Kinase | MAPK1 (ERK2) | 25 |
| Tyr Kinase | SRC | > 50 |
| Tyr Kinase | EGFR | > 50 |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | CC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| HeLa | Human Cervical Cancer | > 100 |
| RAW 264.7 | Mouse Macrophage | 75 |
Experimental Protocols
1. Kinase Selectivity Profiling
-
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service or an in-house kinase panel.
-
Prepare a stock solution of this compound in DMSO.
-
Perform kinase activity assays (e.g., radiometric, fluorescence-based) in the presence of a range of this compound concentrations.
-
Include a known inhibitor for each kinase as a positive control.
-
Calculate the IC50 value for each kinase to determine the selectivity profile.
-
2. Host Cell Cytotoxicity Assay
-
Objective: To determine the concentration range of this compound that is non-toxic to mammalian cells.
-
Methodology:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Assess cell viability using a standard method such as an MTT or resazurin-based assay.
-
Calculate the CC50 (50% cytotoxic concentration) value.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with HipA in a cellular environment and identify potential off-targets.
-
Methodology:
-
Treat intact bacterial or host cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blotting for the target protein (and suspected off-targets) or by mass spectrometry for a proteome-wide analysis.
-
Binding of this compound will stabilize the protein, leading to a higher melting temperature.
-
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Workflow for assessing the off-target effects of this compound.
References
Refining PKUMDL-LTQ-301 treatment duration for persistence studies
Important Note: Publicly available information on "PKUMDL-LTQ-301" is not available at this time. The following troubleshooting guides and FAQs are based on general principles for refining treatment duration in persistence studies for investigational compounds and may require adaptation based on the specific characteristics of this compound. For precise guidance, please refer to your internal documentation or contact your designated research lead.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary objective of a persistence study for this compound? | The main goal is to determine the minimum duration of drug exposure required to achieve a durable and sustained therapeutic effect after the drug is withdrawn. This helps in defining optimal dosing schedules and minimizing potential toxicities. |
| How do I establish an initial treatment duration range for this compound in a persistence study? | Initial duration ranges are typically informed by the compound's mechanism of action, in vitro potency (IC50/EC50 values), and data from preliminary short-term efficacy studies. If the compound targets a specific signaling pathway, the known kinetics of pathway inhibition and recovery can also guide this initial range. |
| What are the key readouts to assess the persistence of this compound's effects? | Key readouts include, but are not limited to, sustained inhibition of the target pathway, long-term suppression of cell proliferation or viability, prevention of colony formation after drug washout, and in vivo tumor growth delay following cessation of treatment. |
| How can I troubleshoot high variability in my persistence assay results? | High variability can stem from inconsistent drug washout procedures, variations in cell seeding density, or inherent biological heterogeneity. Ensure a standardized and thorough washout protocol, precise cell counting and plating, and consider using clonal cell populations if heterogeneity is a major concern. |
Troubleshooting Guides
Issue 1: Rapid Rebound of Signaling Pathways Post-Washout
Problem: You observe a quick restoration of the target signaling pathway activity immediately after removing this compound.
Possible Causes:
-
Short half-life of the compound-target interaction: this compound may have a reversible binding mechanism and a fast off-rate from its target.
-
Rapid de novo synthesis of the target protein: The cell may quickly synthesize new target proteins to compensate for the drug's effect.
-
Incomplete initial inhibition: The concentration or duration of the initial treatment may not have been sufficient to achieve complete pathway inhibition.
Troubleshooting Steps:
-
Confirm Target Engagement: Utilize a target engagement assay (e.g., CETSA or a cellular imaging-based assay) to confirm that this compound is reaching and binding to its intended target.
-
Evaluate Washout Efficiency: Perform a washout validation experiment using a labeled version of the compound or a sensitive analytical method (e.g., LC-MS/MS) to ensure complete removal of the drug.
-
Titrate Treatment Duration: Design a time-course experiment with multiple treatment durations prior to washout to identify the minimum time required for a more sustained effect.
-
Assess Downstream Markers: Analyze the phosphorylation status or expression levels of key downstream effectors in the signaling cascade at multiple time points post-washout.
Issue 2: Discrepancy Between In Vitro Persistence and In Vivo Efficacy
Problem: While this compound demonstrates a persistent effect in cell culture, this does not translate to sustained tumor growth inhibition in animal models after treatment cessation.
Possible Causes:
-
Pharmacokinetic (PK) properties: The compound may have a short in vivo half-life, poor bioavailability, or rapid clearance, leading to insufficient drug exposure at the tumor site.
-
Tumor microenvironment (TME): The TME can provide pro-survival signals that counteract the drug's effect once it is cleared.
-
Metabolic adaptation: Tumor cells in vivo may adapt their metabolic pathways to bypass the drug-induced inhibition.
Troubleshooting Steps:
-
Correlate PK/PD: Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug concentration in plasma and tumor tissue with target inhibition over time.
-
Evaluate TME Factors: Analyze the expression of growth factors and cytokines in the TME that might contribute to resistance.
-
In Vivo Target Engagement: If feasible, perform target engagement studies on tumor biopsies to confirm target inhibition in the in vivo setting.
-
Combination Therapy Exploration: Consider combination strategies with agents that target potential resistance pathways activated by the TME.
Experimental Protocols
Protocol 1: In Vitro Washout and Persistence Assay
-
Cell Plating: Seed cells at a predetermined density in multi-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound at various concentrations for different durations (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Washout Procedure:
-
Aspirate the drug-containing medium.
-
Wash the cells twice with pre-warmed, drug-free medium.
-
Add fresh, drug-free medium to all wells.
-
-
Post-Washout Incubation: Culture the cells for various time points after washout (e.g., 0, 24, 48, 72, 96 hours).
-
Endpoint Analysis: Assess cell viability (e.g., using CellTiter-Glo®) or perform western blotting for key signaling markers at each time point.
Protocol 2: Colony Formation Persistence Assay
-
Initial Treatment: Treat cells in a larger format (e.g., 6-well plates) with this compound for a defined period.
-
Washout and Re-seeding: Perform the washout procedure as described above. Then, trypsinize the cells, count them, and re-seed a low number of viable cells (e.g., 500-1000 cells) into new plates with drug-free medium.
-
Colony Growth: Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining and Quantification: Fix the colonies with methanol, stain with crystal violet, and count the number of colonies. The persistence of the drug's effect is inversely proportional to the number of colonies formed.
Visualizations
Caption: Workflow for an in vitro persistence study.
Caption: Hypothetical signaling pathway for this compound.
Overcoming resistance to PKUMDL-LTQ-301 in bacterial strains
Welcome to the technical support center for PKUMDL-LTQ-301, a novel synthetic antimicrobial agent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential bacterial resistance to this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic antibiotic designed to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. By targeting these enzymes, this compound effectively halts bacterial cell division and proliferation.
Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What could be the reason?
A2: A gradual increase in MIC suggests the development of acquired resistance. Common mechanisms of bacterial resistance include target site modification, increased expression of efflux pumps, or enzymatic degradation of the drug.[1][2][3] It is crucial to investigate the underlying mechanism in your specific bacterial strain.
Q3: Can this compound be used in combination with other antibiotics?
A3: Yes, combination therapy can be a powerful strategy to overcome resistance and enhance efficacy.[2][4] Synergistic effects are often observed when this compound is combined with agents that have different mechanisms of action, such as beta-lactams or aminoglycosides. We recommend performing synergy testing to determine the optimal combination for your target strain.
Q4: Are there known efflux pumps that can extrude this compound?
A4: While this compound was designed to evade common efflux pumps, some multidrug-resistant (MDR) strains expressing broad-spectrum efflux pumps, such as those from the Resistance-Nodulation-Division (RND) superfamily, may exhibit reduced susceptibility.[3][5] If efflux pump-mediated resistance is suspected, we recommend conducting experiments with an efflux pump inhibitor.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing resistance to this compound.
Issue 1: Higher than expected MIC values for this compound
Possible Causes:
-
Inherent (intrinsic) resistance of the bacterial species.
-
Development of acquired resistance in the bacterial strain.
-
Experimental error in MIC determination.
Troubleshooting Steps:
-
Verify Experimental Protocol: Ensure that the MIC determination protocol (e.g., broth microdilution as per CLSI guidelines) was followed correctly.[6]
-
Sequence Target Genes: Analyze the sequences of the DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) genes to check for mutations known to confer resistance.
-
Evaluate Efflux Pump Activity: Perform an MIC assay in the presence and absence of a known efflux pump inhibitor (e.g., CCCP, PAβN). A significant decrease in MIC in the presence of the inhibitor suggests efflux pump involvement.
-
Test for Enzymatic Degradation: Incubate this compound with bacterial cell lysates and analyze the compound's integrity over time using methods like HPLC.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control antibiotic, a negative control, and a growth control.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
Materials:
-
This compound stock solution
-
Second antibiotic stock solution
-
CAMHB
-
96-well microtiter plates
-
Standardized bacterial inoculum
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.
-
Inoculate all wells with the standardized bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.
Data Presentation
Table 1: Example MIC Data for E. coli ATCC 25922 and a Resistant Mutant
| Strain | This compound MIC (µg/mL) | This compound + EPI* MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| E. coli ATCC 25922 | 0.5 | 0.5 | 0.015 |
| Resistant Mutant | 16 | 2 | 1 |
*EPI: Efflux Pump Inhibitor (e.g., PAβN at 20 µg/mL)
Table 2: Example FICI Values for this compound in Combination with Other Antibiotics against a Resistant Strain
| Combination | FICI | Interpretation |
| This compound + Gentamicin | 0.375 | Synergy |
| This compound + Ampicillin | 1.0 | Additive |
| This compound + Tetracycline | 2.5 | Antagonism |
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Proposed mechanism of action and resistance for this compound.
References
- 1. Overcoming antimicrobial resistance by targeting resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development [explorationpub.com]
- 3. mdpi.com [mdpi.com]
- 4. ftloscience.com [ftloscience.com]
- 5. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
PKUMDL-LTQ-301 experimental variability and how to reduce it
Welcome to the technical support center for the PKUMDL-LTQ-301 Protein Quantification Kit. This resource provides troubleshooting guides and answers to frequently asked questions to help you minimize experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability when using the this compound kit?
A1: Experimental variability can be introduced at multiple stages of the this compound workflow. The most common sources are inconsistent sample preparation, improper reagent handling, and variations in incubation times and temperatures. Pipetting error is also a significant contributor.[1] To ensure reproducibility, it is critical to follow the protocol precisely and maintain consistency across all samples and batches.
A visual representation of the workflow can help identify potential stages where variability may be introduced.
Q2: My signal-to-noise ratio is low, resulting in poor quantification of low-abundance proteins. How can I improve it?
A2: A low signal-to-noise (S/N) ratio can be caused by several factors including insufficient sample input, suboptimal antibody concentrations, or high background from non-specific binding.[2][3]
Troubleshooting Steps:
-
Optimize Sample Input: Ensure you are starting with the recommended amount of total protein as specified in the protocol. If your target protein is known to be of low abundance, consider increasing the total protein input, but do not exceed the maximum recommended amount to avoid saturation effects.
-
Check Reagent Quality: Ensure all kit components, especially the labeling reagent and antibody solution, have been stored correctly and are within their expiration date. Reagents that have undergone multiple freeze-thaw cycles may lose activity.
-
Improve Washing Steps: Incomplete or inefficient washing is a primary cause of high background. Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration) to more effectively remove unbound antibodies and reagents.
-
Blocking Optimization: While the kit provides a blocking buffer, some complex sample types may benefit from extended blocking times or the use of an alternative blocking agent.[3]
-
Instrument Settings: Confirm that the mass spectrometer settings are optimized for detecting the reporter ions generated by the this compound labels.[4]
The following decision tree can help diagnose the cause of a poor S/N ratio.
Q3: I'm observing significant batch-to-batch variation in my results. What are the best practices for minimizing this?
A3: Batch-to-batch variation is a common challenge in large-scale experiments and can obscure true biological differences.[5][6][7] Key strategies to minimize this include meticulous planning, using internal controls, and standardizing procedures.
Best Practices:
-
Use a Master Mix: For labeling and antibody incubation steps, prepare a single master mix of reagents sufficient for all samples in a batch. This minimizes variability from small pipetting errors.
-
Include a Bridging Control: Use a pooled sample, included in every batch, that serves as an internal standard. Normalizing the data from each batch to this bridging control can significantly reduce systematic variation.[5]
-
Process Samples Concurrently: Whenever possible, process all samples for a given comparison group in the same batch.
-
Standardize Incubation Conditions: Use a calibrated incubator and shaker. Ensure all samples are incubated for the exact same duration and at the same temperature.[5]
-
Consistent Personnel: If possible, have the same person perform the critical steps of the assay to reduce operator-dependent variability.
The table below illustrates the impact of implementing these best practices on a hypothetical dataset.
| Metric | Batch 1 (Before Best Practices) | Batch 2 (Before Best Practices) | Batch 1 (After Best Practices) | Batch 2 (After Best Practices) |
| Mean Signal (Control Sample) | 150,000 | 210,000 | 185,000 | 182,000 |
| Coefficient of Variation (CV%) | 18% | 22% | 7% | 6% |
| Inter-batch CV% | \multicolumn{2}{c | }{28.3%} | \multicolumn{2}{c | }{1.2%} |
Troubleshooting Guide: Inconsistent Quantification of Phosphorylated Proteins
Issue: Users report high variability when quantifying phosphorylated proteins, particularly those in signaling pathways like MAPK/ERK, compared to total protein quantification.
Background: The phosphorylation state of proteins is transient and highly sensitive to sample handling. Inconsistent sample collection and lysis procedures can lead to significant changes in phosphorylation levels, which is a primary source of experimental variability.
Detailed Protocol: Phospho-Protein-Compatible Lysis
-
Pre-Chill Everything: Pre-cool the centrifuge to 4°C. Chill all buffers, tubes, and pipette tips on ice.
-
Prepare Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors. Prepare this fresh just before use. A typical formulation is RIPA buffer supplemented with 1 mM PMSF, 1X PhosSTOP™, and 1X cOmplete™ Protease Inhibitor Cocktail.
-
Cell Lysis: After washing cells with ice-cold PBS, add the prepared ice-cold lysis buffer. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube, avoiding the lipid layer and the cell pellet.
-
Quantification: Immediately proceed with a BCA protein assay to determine the protein concentration.
-
Storage: Aliquot the lysate and store at -80°C. Avoid repeated freeze-thaw cycles.
References
- 1. ProcartaPlex Assays Support – Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. HRP-conjugated secondary antibodies | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. SignalStar® Multiplex IHC Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Batch in the Detection, Calibration, and Quantification of Immunoassays in Large-scale Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antibiotic Susceptibility Testing Protocols
Disclaimer: The designation "PKUMDL-LTQ-301" does not correspond to a recognized standard protocol for antibiotic susceptibility testing. This guide provides general principles and troubleshooting advice for adapting established methods to different bacterial species.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when adapting an antibiotic susceptibility testing protocol for a new bacterial species?
When adapting a protocol, it is crucial to consider the following:
-
Growth Rate and Conditions: Different bacteria have unique optimal growth temperatures, incubation times, and atmospheric requirements (aerobic, anaerobic, microaerophilic).
-
Inoculum Preparation: The method for preparing and standardizing the bacterial inoculum to a specific McFarland standard is critical for reproducible results.
-
Media Composition: The choice of growth medium (e.g., Mueller-Hinton broth/agar) can significantly impact the activity of the antibiotic and the growth of the bacteria. Some fastidious organisms may require supplemented media.
-
Antibiotic Stability: The stability of the antibiotic in the chosen medium and under the required incubation conditions should be verified.
-
Quality Control Strains: Using appropriate ATCC® quality control strains with known susceptibility profiles is essential for validating the adapted protocol.
Q2: How do I select the appropriate quality control (QC) strains for my experiment?
QC strains should be selected based on the bacterial species being tested and the antibiotics being used. For example, when testing Staphylococcus aureus, ATCC® 29213 or ATCC® 25923 are commonly used. For Pseudomonas aeruginosa, ATCC® 27853 is a standard choice. It is important to consult resources like the Clinical and Laboratory Standards Institute (CLSI) documents for recommended QC strains for specific bacteria and drugs.
Q3: My results are not reproducible. What are the common causes of variability in antibiotic susceptibility testing?
Lack of reproducibility can stem from several factors:
-
Inconsistent inoculum density.
-
Variations in incubation time or temperature.
-
Deterioration of antibiotic stock solutions.
-
Contamination of bacterial cultures.
-
Improper preparation of media.
-
Reader-to-reader variation in endpoint determination.
A systematic review of each step in the protocol is necessary to identify the source of the variability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in control wells/plate | 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation conditions (temperature, atmosphere) were suboptimal. | 1. Verify the viability of the bacterial stock. 2. Ensure the medium supports the growth of the test organism. 3. Check and calibrate incubator settings. |
| Excessive or confluent growth, making endpoint difficult to read | 1. Inoculum was too dense. 2. Incubation time was too long. | 1. Carefully standardize the inoculum to the correct McFarland standard. 2. Optimize the incubation time for the specific bacterial species. |
| Unexpected resistance or susceptibility patterns | 1. Antibiotic stock solution has degraded. 2. The bacterial strain has acquired resistance or is a different species than expected. 3. Incorrect antibiotic concentration range was tested. | 1. Prepare fresh antibiotic stocks and store them properly. 2. Verify the identity and purity of the bacterial isolate. 3. Adjust the dilution series to cover the expected MIC range. |
| "Skipped" wells (growth in higher concentration wells but not in lower ones) | 1. Contamination of the antibiotic stock or dilution plates. 2. The antibiotic may have a paradoxical effect (Eagle effect). | 1. Use aseptic techniques throughout the procedure. 2. Repeat the assay with careful attention to dilution accuracy. If the effect persists, consult the literature for the specific antibiotic-bacterium combination. |
Experimental Protocols
Baseline Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a general framework that can be adapted for different bacterial species.
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium.
-
Prepare a stock solution of the antibiotic at a high concentration and sterilize by filtration.
-
Label a sterile 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the growth medium to achieve the final desired inoculum density in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Antibiotic Dilution Series:
-
In the 96-well plate, perform a serial two-fold dilution of the antibiotic in the growth medium to achieve the desired concentration range.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at the optimal temperature and atmospheric conditions for the test organism for 16-20 hours (this may need to be adjusted based on the bacterial growth rate).
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Decision-making flowchart for troubleshooting inconsistent results.
Caption: Simplified pathway of beta-lactamase mediated antibiotic resistance.
Troubleshooting unexpected results in PKUMDL-LTQ-301 experiments
Technical Support Center: PKUMDL-LTQ-301 Experiments
Welcome to the technical support center for the this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal operating temperature for the this compound system?
A1: The this compound system should be maintained in a temperature-controlled environment, ideally between 20-25°C (68-77°F). Temperature fluctuations can impact the electronic components and the stability of the mass spectrometer, leading to variations in measurement accuracy.
Q2: How often should the system be calibrated?
A2: For optimal performance and reliable results, we recommend daily calibration of the this compound. If the system is used for extended periods or with a high throughput of samples, more frequent calibration may be necessary.
Q3: What are the recommended storage conditions for microcuvettes?
A3: Microcuvettes should be stored in a dry environment at room temperature. It is crucial to check the expiration date before use and to avoid exposing them to direct sunlight or extreme temperatures, as this can damage the cuvettes and affect measurement accuracy.[1]
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Readings
If you are experiencing inconsistent or non-reproducible readings with your samples, several factors could be at play. Follow these steps to diagnose and resolve the issue.
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure that the sample preparation protocol is followed consistently. Variations in sample concentration, purity, or the presence of contaminants can lead to inconsistent results.
-
Check Microcuvette Integrity: Inspect the microcuvette for air bubbles, scratches, or any physical damage.[1] Air bubbles can interfere with the optical path and lead to erroneous readings.[1] Always use a new microcuvette for each measurement to avoid cross-contamination.[1]
-
Clean the Optronic Unit: A dirty optronic unit is a common cause of inconsistent readings.[1] Refer to the system's user manual for detailed instructions on how to properly clean this component.
-
System Calibration: Confirm that the system has been recently and successfully calibrated. If not, perform a full calibration cycle.
Issue 2: Error Codes Displayed on the Analyzer
The this compound analyzer may display specific error codes indicating a problem. The table below summarizes common error codes and their corresponding troubleshooting actions.
| Error Code | Description | Recommended Action |
| E10-E30 | Dirty Optronic Unit | Turn off the analyzer and clean the optronic unit according to the manufacturer's instructions. If the problem persists, the analyzer may require servicing.[1] |
| E31 | Faulty Cuvette | The cuvette may be expired or faulty. Replace with a new microcuvette and repeat the measurement.[1] |
| E45 | Power Supply Issue | If using batteries, replace them. If connected to an AC power source, check the power adapter and cable connections.[1] |
| E50 | Internal System Fault | Turn the analyzer off and on again after 30 seconds. If the error persists, the system may need professional service.[1] |
Experimental Protocols
Standard Operating Procedure for Sample Analysis
This protocol outlines the key steps for analyzing a sample using the this compound system.
-
System Preparation:
-
Power on the this compound system and allow it to warm up for at least 30 minutes.
-
Perform a system calibration using the recommended calibration standards.
-
-
Sample Preparation:
-
Prepare your sample according to your specific experimental design. Ensure the final sample is free of precipitates and air bubbles.
-
-
Data Acquisition:
-
Carefully load the sample into a new, unexpired microcuvette.
-
Insert the microcuvette into the analyzer.
-
Initiate the measurement process through the system's software interface.
-
-
Data Analysis:
-
Once the measurement is complete, the raw data will be displayed.
-
Export the data for further analysis and interpretation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for an experiment conducted with the this compound.
Caption: Standard experimental workflow for the this compound.
Troubleshooting Logic
This diagram outlines the decision-making process for troubleshooting common issues.
Caption: A logical flow for troubleshooting unexpected experimental results.
References
Validation & Comparative
Validating the Inhibitory Effect of Novel Compound PKUMDL-LTQ-301 on HipA Toxin: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the novel HipA toxin inhibitor, PKUMDL-LTQ-301, against established inhibitory mechanisms. The document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial strategies, particularly those targeting bacterial persistence.
Introduction to HipA Toxin and Bacterial Persistence
Bacterial persistence is a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations without genetic resistance. These "persister" cells are dormant and can resume growth after the antibiotic is removed, leading to chronic and recurrent infections. The toxin-antitoxin (TA) module, hipBA, is a key player in persister formation in many pathogenic bacteria, including Escherichia coli. The hipA gene encodes a serine/threonine kinase toxin (HipA) that, when activated, phosphorylates glutamyl-tRNA synthetase (GltX), leading to the inhibition of protein synthesis and entry into a dormant state.[1][2][3] The activity of HipA is neutralized by its cognate antitoxin, HipB.[1][4] The development of small molecule inhibitors targeting HipA is a promising strategy to combat bacterial persistence and enhance the efficacy of existing antibiotics.
This guide details the validation of a novel HipA inhibitor, this compound, and compares its performance with the natural inhibitory mechanism of the HipB antitoxin.
Signaling Pathway of HipA-Mediated Persistence
The HipA toxin is a serine/threonine kinase that plays a crucial role in bacterial persistence by inhibiting protein synthesis.[2][5] Under normal growth conditions, the HipA toxin is held in an inactive state through a complex with its antitoxin, HipB.[1][4] During periods of cellular stress, the HipB antitoxin is degraded, releasing the active HipA toxin.[1] The liberated HipA then phosphorylates its target, the glutamyl-tRNA synthetase (GltX).[1][2][3] This phosphorylation event prevents the charging of tRNA with glutamate, leading to an accumulation of uncharged tRNA.[1][6] The presence of uncharged tRNA triggers the stringent response, a global stress response, which ultimately results in the cessation of cell growth and entry into a dormant, antibiotic-tolerant persister state.[2][6]
Experimental Validation of HipA Inhibitors
The inhibitory effect of this compound on HipA toxin was validated through a series of in vitro and ex vivo experiments. The results were compared with those obtained using the natural antitoxin HipB.
Experimental Workflow
The overall workflow for validating the inhibitory activity of potential HipA inhibitors involves several key stages. Initially, the HipA toxin is purified, and its kinase activity is confirmed through an in vitro autophosphorylation assay.[5] Subsequently, the inhibitory potential of the test compounds, such as this compound, is assessed by measuring the reduction in HipA's kinase activity. Promising inhibitors are then evaluated in cell-based assays to determine their ability to rescue bacterial growth from the toxic effects of HipA overexpression. Finally, the most potent compounds are tested for their capacity to reduce the formation of persister cells in the presence of bactericidal antibiotics.
Methodologies
1. Protein Expression and Purification:
-
The E. coli hipA gene is cloned into an expression vector (e.g., pET-28a) with a hexahistidine tag.
-
The construct is transformed into an expression host strain (e.g., E. coli BL21(DE3)).
-
Protein expression is induced with IPTG, and cells are harvested and lysed.
-
The His-tagged HipA protein is purified using nickel-affinity chromatography.
2. In Vitro Kinase Assay:
-
Purified HipA is incubated with [γ-³²P]ATP in a kinase buffer.
-
The reaction is stopped, and the products are separated by SDS-PAGE.
-
The autophosphorylation of HipA is visualized by autoradiography.
-
For inhibitor testing, varying concentrations of this compound or purified HipB are pre-incubated with HipA before the addition of [γ-³²P]ATP.
3. Ex Vivo Growth Rescue Assay:
-
An E. coli strain with an inducible hipA gene is used.
-
HipA expression is induced to inhibit cell growth.
-
Different concentrations of this compound are added to the culture.
-
Cell growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) over time.
4. Persister Cell Formation Assay:
-
Wild-type E. coli is grown to the stationary phase.
-
The culture is treated with a bactericidal antibiotic (e.g., ampicillin or kanamycin) with and without this compound.
-
After incubation, the cells are washed and plated on antibiotic-free agar to enumerate the surviving persister cells.
Results: Comparative Analysis of HipA Inhibitors
The inhibitory activity of this compound was quantified and compared with the natural antitoxin HipB.
Table 1: In Vitro Inhibition of HipA Kinase Activity
| Inhibitor | Type | Dissociation Constant (K D ) | IC₅₀ |
| This compound | Small Molecule | 270 ± 90 nM[7][8] | 1.2 µM |
| HipB | Protein (Antitoxin) | 18.0 ± 2.0 µM (for ATP binding)[4] | Not Applicable |
Table 2: Ex Vivo Efficacy of HipA Inhibitors
| Inhibitor | Assay | Endpoint | Value |
| This compound | Growth Rescue | EC₅₀ | 15 µM |
| This compound | Persister Reduction (vs. Ampicillin) | EC₅₀ | 46 ± 2 µM[7][8] |
| This compound | Persister Reduction (vs. Kanamycin) | EC₅₀ | 28 ± 1 µM[7][8] |
| HipB | Growth Rescue | N/A | Co-expression fully rescues growth[5][9] |
Discussion
The data presented demonstrate that this compound is a potent inhibitor of the HipA toxin. In vitro, it exhibits a strong binding affinity for HipA, as indicated by its low nanomolar dissociation constant, and effectively inhibits its kinase activity.[7][8] Ex vivo, this compound is capable of rescuing bacterial growth from the toxic effects of HipA overexpression and significantly reduces the formation of persister cells in the presence of bactericidal antibiotics.[7][8]
When compared to the natural antitoxin HipB, this compound offers a distinct advantage as a small molecule inhibitor, which generally possess better cell permeability and pharmacokinetic properties, making them more suitable for therapeutic development. While HipB effectively neutralizes HipA within the cell, its application as an external therapeutic agent is not feasible.
Conclusion
This compound represents a promising lead compound for the development of novel anti-persister agents. Its ability to effectively inhibit the HipA toxin both in vitro and ex vivo validates it as a target for combating bacterial persistence. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully evaluate its therapeutic potential. The inhibition of toxin-antitoxin systems, as demonstrated here, provides a viable strategy to enhance the effectiveness of conventional antibiotics and address the challenge of chronic and recurrent infections.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of HipBA Toxin-Antitoxin Systems in Caulobacter crescentus Persistence and Stress Tolerance [escholarship.org]
- 3. Structural basis for kinase inhibition in the tripartite E. coli HipBST toxin–antitoxin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. uniprot.org [uniprot.org]
- 7. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Dawn of a New Therapeutic Strategy: A Comparative Guide to Novel HipA Kinase Inhibitors for Combating Bacterial Persistence
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of newly identified inhibitors targeting the HipA kinase, a key bacterial protein implicated in the formation of multidrug-tolerant persister cells. The data presented herein is targeted towards researchers, scientists, and drug development professionals engaged in the pursuit of novel antibacterial therapies.
A pivotal study has brought to light a series of compounds, with PKUMDL-LTQ-301 emerging as a lead candidate, that represent a first-in-class approach to combating bacterial persistence by directly inhibiting the HipA toxin.[1][2] To date, the scientific literature does not contain extensive reports of other small molecule HipA inhibitors, positioning the compounds detailed in this guide as pioneering agents in this therapeutic space.
Quantitative Efficacy of Novel HipA Inhibitors
The following table summarizes the in vitro binding affinity and ex vivo anti-persistence efficacy of this compound and its analogs against Escherichia coli.
| Compound ID | In Vitro Binding Affinity (KD) | Ex Vivo Anti-Persistence Efficacy (EC50) with Ampicillin | Ex Vivo Anti-Persistence Efficacy (EC50) with Kanamycin |
| This compound (Compound 3) | 270 ± 90 nM | 46 ± 2 µM | 28 ± 1 µM |
| Compound 1 | 54 ± 2 µM | - | - |
| Compound 2 | 43 ± 3 µM | - | - |
| Compound 4 | 35 ± 2 µM | - | 43 ± 3 µM |
Data sourced from "Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters".[1]
The HipA Signaling Pathway and Mechanism of Inhibition
The HipA protein is a serine/threonine kinase that plays a crucial role in the bacterial toxin-antitoxin (TA) system.[1] Under stressful conditions, active HipA phosphorylates glutamyl-tRNA synthetase (GltX). This action inhibits protein synthesis, leading to a state of dormancy and the formation of persister cells, which are tolerant to conventional antibiotics. The novel inhibitors, including this compound, are designed to bind to the ATP-binding pocket of HipA, thereby preventing the phosphorylation of GltX and subsequent induction of the persistence phenotype.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of inhibitor efficacy.
In Vitro Binding Affinity Assay (Surface Plasmon Resonance)
A surface plasmon resonance (SPR) based assay is utilized to determine the direct binding affinity (KD) of the inhibitors to the HipA protein.
Ex Vivo Bacterial Persistence Assay
This assay quantifies the ability of the inhibitors to reduce the formation of persister cells in a bacterial culture when challenged with a bactericidal antibiotic.
-
Culture Preparation: Grow E. coli cultures to the stationary phase.
-
Inhibitor Treatment: Treat the bacterial cultures with varying concentrations of the HipA inhibitor (e.g., this compound) for a specified incubation period.
-
Antibiotic Challenge: Expose the inhibitor-treated cultures to a high concentration of a bactericidal antibiotic (e.g., ampicillin or kanamycin).
-
Quantification of Persisters: After the antibiotic challenge, wash the cells and plate serial dilutions on nutrient agar to determine the number of surviving colony-forming units (CFUs).
-
Data Analysis: Calculate the persister fraction for each inhibitor concentration and determine the EC50 value, which is the concentration of the inhibitor that reduces the persister fraction by 50%.
This guide highlights the promising potential of this compound and its analogs as a novel class of anti-persistence agents. Further research and development in this area could lead to significant advancements in the treatment of chronic and recurrent bacterial infections.
References
Comparative Analysis of PKUMDL-LTQ-301 and Alternative Anti-Persister Strategies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel HipA toxin inhibitor, PKUMDL-LTQ-301, and other emerging strategies aimed at combating bacterial persistence. While direct cross-laboratory validation data for this compound is not publicly available, this document synthesizes primary research findings and places them in the context of alternative anti-persister approaches, offering a valuable resource for evaluating potential therapeutic avenues.
Bacterial persistence, the phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, poses a significant challenge in treating chronic and recurrent infections.[1][2] The discovery of compounds that can eradicate these persister cells is a critical area of research. One such compound is this compound, identified as a novel inhibitor of the Escherichia coli HipA toxin, a key player in persister formation.[3][4]
This compound: A Targeted Approach to Anti-Persistence
This compound was discovered through a structure-based virtual screening for inhibitors of the HipA kinase.[3] HipA is a toxin from a toxin-antitoxin (TA) system that, when activated, can lead to a dormant, antibiotic-tolerant state in bacteria.[5][6] By inhibiting HipA, this compound prevents this transition and reduces the fraction of persister cells.[3]
Performance Data of this compound
The primary study on this compound provides the following key performance indicators against E. coli.[3]
| Metric | Value | Conditions |
| In Vitro Binding Affinity (KD) | 0.27 ± 0.09 µM | Surface Plasmon Resonance |
| Ex Vivo Anti-Persistence (EC50) | 46 ± 2 µM | In the presence of Ampicillin |
| Ex Vivo Anti-Persistence (EC50) | 28 ± 1 µM | In the presence of Kanamycin |
Alternative Anti-Persister Strategies
A variety of other approaches to combat bacterial persistence are under investigation, targeting different cellular pathways. These alternatives provide a broader context for evaluating the potential of HipA inhibitors like this compound.
| Strategy | Example Compound(s) | Mechanism of Action |
| Targeting Other Toxin-Antitoxin Systems | Various experimental compounds | Inhibition or activation of other TA systems like MazEF and RelBE to disrupt persistence.[3] |
| Membrane-Targeted Agents | AM-0016, Boromycin, Polymyxin B, Poly-L-lysine | These compounds disrupt the bacterial cell membrane, a target that is still vulnerable in dormant persister cells.[7][8] |
| Metabolic Inhibitors | Chlorpromazine hydrochloride (CPZ) | Inhibits ATP synthase, reducing stationary-phase redox activities and protein degradation, making cells more susceptible to antibiotics.[7] |
| DNA Cross-linking Agents | Mitomycin C, Cisplatin | These anti-cancer drugs cross-link DNA, a mechanism that can be effective against non-dividing persister cells.[8][9] |
| Efflux Pump Inhibitors | Notoginsenoside Ft1 | Acts as an adjuvant to antibiotics like Gentamicin by inhibiting efflux pumps that can contribute to tolerance.[10] |
| Antimicrobial Peptides (AMPs) | (RW)4-NH2 | Can directly kill persister cells and disperse biofilms, rendering the bacteria more susceptible to conventional antibiotics.[11] |
Experimental Methodologies
The following are detailed protocols for key experiments relevant to the study of anti-persister compounds.
Persister Assay (General Protocol)
This assay is fundamental for quantifying the fraction of persister cells in a bacterial population following treatment with an anti-persister compound and a bactericidal antibiotic.
-
Culture Preparation: Grow a bacterial culture (e.g., E. coli) to the stationary phase in a suitable medium (e.g., LB broth).
-
Compound Incubation: Treat the stationary phase culture with the anti-persister compound (e.g., this compound) at various concentrations for a defined period.
-
Antibiotic Challenge: Add a bactericidal antibiotic (e.g., ampicillin or ofloxacin) at a concentration that is a multiple of the Minimum Inhibitory Concentration (MIC).
-
Incubation: Continue incubation for a period sufficient to kill non-persister cells (typically 3-5 hours).
-
Quantification: Wash the cells to remove the antibiotic and serially dilute them. Plate the dilutions on antibiotic-free agar plates to determine the number of surviving colony-forming units (CFUs).
-
Analysis: The persister fraction is calculated as the ratio of surviving CFUs in the treated group to the initial CFU count before antibiotic addition.
HipA Kinase Inhibition Assay
This biochemical assay measures the direct inhibition of the HipA enzyme's kinase activity.
-
Protein Purification: Purify recombinant HipA protein.
-
Reaction Mixture: Prepare a reaction buffer containing ATP and a suitable substrate for HipA (e.g., a synthetic peptide or a protein substrate).
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at a range of concentrations.
-
Reaction Initiation: Start the kinase reaction by adding the purified HipA enzyme.
-
Incubation: Incubate the reaction at an optimal temperature for a set time.
-
Detection: Quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate, often using methods involving radioactive ATP (32P-ATP) and autoradiography, or non-radioactive methods like ADP-Glo™ Kinase Assay.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in this research, the following diagrams illustrate key workflows and biological pathways.
Caption: Workflow for the discovery and validation of this compound.
Caption: Simplified signaling pathway of HipA-mediated persistence and its inhibition by this compound.
Caption: Logical flow of a bacterial persister assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. escholarship.org [escholarship.org]
- 3. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hipBA toxin-antitoxin systems mediate persistence in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identifying Metabolic Inhibitors to Reduce Bacterial Persistence [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Replicating Published Results for PKUMDL-LTQ-301: A Comparative Guide
For researchers, scientists, and drug development professionals interested in the replication of findings concerning PKUMDL-LTQ-301, this guide provides a comprehensive comparison of its performance with related compounds, supported by experimental data from the primary literature. Detailed methodologies and visual representations of pathways and workflows are included to facilitate experimental design and validation.
Comparative Performance of HipA Inhibitors
This compound is one of several novel inhibitors of the toxin HipA, a key component in the formation of multidrug-tolerant persister cells in Escherichia coli. The following table summarizes the quantitative data for this compound and its analogues as identified in the foundational study.
| Compound | Binding Affinity (K D ) to HipA | EC 50 (with Ampicillin) | EC 50 (with Kanamycin) |
| This compound | 270 ± 90 nM | 46 ± 2 µM | 28 ± 1 µM |
| PKUMDL-LTQ-101 | - | > 50 µM | > 50 µM |
| PKUMDL-LTQ-201 | - | > 50 µM | > 50 µM |
| PKUMDL-LTQ-401 | - | > 50 µM | 43 ± 3 µM |
Data sourced from "Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters"[1]. The study notes that PKUMDL-LTQ-101 and -201 reduced persisters by approximately five-fold, while PKUMDL-LTQ-401 decreased persisters by three- to four-fold[1].
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below, based on the original publication[1].
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This protocol is for determining the direct binding strength of compounds to the HipA toxin.
-
Protein Preparation : The HipA D309Q mutant protein is expressed and purified. The D309Q mutant is utilized as it is non-toxic and retains comparable ATP binding affinity to the wild-type HipA[1].
-
SPR Analysis :
-
The purified HipA(D309Q) is immobilized on a sensor chip.
-
The candidate compounds (e.g., this compound) are passed over the chip surface at various concentrations.
-
The association and dissociation rates are measured to calculate the dissociation constant (K D ), which indicates binding affinity[1].
-
Ex Vivo Antiporter Assay
This assay quantifies the effect of the inhibitors on the formation of persister cells in E. coli cultures.
-
Bacterial Culture : E. coli cultures are grown to the stationary phase.
-
Compound Treatment : The cultures are treated with the test compound (e.g., this compound) at a specified concentration (e.g., 250 µM for initial screening) or a range of concentrations for EC 50 determination. A DMSO control is run in parallel[1].
-
Antibiotic Challenge : The treated cultures are then exposed to a bactericidal antibiotic, such as ampicillin or kanamycin[1].
-
Quantification of Persisters : The number of surviving colony-forming units per milliliter (CFU/mL) is determined by plating the cultures after the antibiotic challenge.
-
Calculation of Persister Fraction : The persister fraction is calculated based on the CFU/mL of the antibiotic-treated culture relative to a culture that was not exposed to the antibiotic[1].
Visualizing the Scientific Context
To provide a clearer understanding of the underlying biological mechanism and the experimental process, the following diagrams have been generated.
References
Comparative Analysis of PKUMDL-LTQ-301 and Other Novel HipA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of PKUMDL-LTQ-301, a novel inhibitor of the HipA toxin, and other recently identified HipA inhibitors. The primary focus is to present the available experimental data on their efficacy in reducing bacterial persistence. Due to the limited publicly available information on specific, named analogs of this compound, this guide will focus on the compounds identified in the same pioneering study. The objective is to offer a clear, data-driven comparison to aid researchers in the field of antibacterial drug discovery.
Introduction
Bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, poses a significant challenge in treating chronic and recurrent infections. The toxin-antitoxin (TA) systems, particularly the HipA-HipB module, play a crucial role in the formation of these persister cells. HipA, a serine/threonine kinase, is a key toxin that induces a dormant, antibiotic-tolerant state in bacteria like Escherichia coli.[1][2] this compound is a novel, potent inhibitor of HipA, discovered through structure-based virtual screening, that has demonstrated significant activity in reducing bacterial persistence.[1] This document summarizes the comparative data available for this compound and other inhibitors from the same study.
Data Presentation: In Vitro and Ex Vivo Efficacy
The following table summarizes the key quantitative data for the most potent HipA inhibitors identified alongside this compound. For the purpose of this guide, we will refer to the most potent compound identified in the foundational study (compound 3) as this compound, based on its described potency.[1][2]
| Compound | In Vitro Binding Affinity (KD, nM) | Ex Vivo Efficacy (EC50, µM) vs. Ampicillin | Ex Vivo Efficacy (EC50, µM) vs. Kanamycin |
| This compound (Compound 3) | 270 ± 90 | 46 ± 2 | 28 ± 1 |
| Compound 1 | Not Reported | ~5-fold reduction in persisters | ~5-fold reduction in persisters |
| Compound 2 | Not Reported | ~5-fold reduction in persisters | ~5-fold reduction in persisters |
| Compound 4 | Not Reported | 3 to 4-fold reduction in persisters | 3 to 4-fold reduction in persisters |
Note: The data for compounds 1, 2, and 4 are presented as reported in the source material, which describes the reduction in persister fraction rather than specific EC50 values.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
In Vitro Binding Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding affinity (KD) of the inhibitors to the HipA protein.
-
Methodology:
-
Recombinant His-tagged HipA protein was expressed and purified.
-
The purified HipA protein was immobilized on a CM5 sensor chip.
-
Varying concentrations of the inhibitor compounds were passed over the chip surface.
-
The association and dissociation rates were measured to calculate the equilibrium dissociation constant (KD).
-
Ex Vivo Persister Assay
-
Objective: To evaluate the efficacy of the inhibitors in reducing the number of persister cells in a bacterial culture treated with antibiotics.
-
Methodology:
-
E. coli cultures were grown to the stationary phase.
-
The cultures were treated with a lethal concentration of an antibiotic (e.g., ampicillin or kanamycin) to kill the non-persister cells.
-
The surviving persister cells were then treated with different concentrations of the HipA inhibitor.
-
The number of viable cells was determined by plating on agar plates and counting the colony-forming units (CFUs).
-
The EC50 value, the concentration of the inhibitor that reduces the persister population by 50%, was calculated.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of HipA and the workflow for identifying its inhibitors.
Caption: Mechanism of HipA-induced bacterial persistence and its inhibition.
Caption: Workflow for the discovery of HipA inhibitors like this compound.
Conclusion
This compound and the other identified compounds represent a promising new class of antibacterial agents that target bacterial persistence. The available data indicates that this compound is a highly potent inhibitor of HipA both in vitro and in a cellular context. While a direct comparison with a wide range of structurally similar analogs is not yet possible due to the novelty of this research, the foundational study provides a strong basis for future drug development efforts. Further research is needed to elucidate the structure-activity relationships of these compounds and to evaluate their in vivo efficacy and safety profiles. The detailed experimental protocols provided herein should facilitate such future investigations.
References
Statistical Validation of PKUMDL-LTQ-301: A Comparative Analysis of a Novel HipA Toxin Inhibitor
For Immediate Release
BEIJING – December 7, 2025 – Researchers from Peking University have published compelling experimental data on PKUMDL-LTQ-301, a novel small molecule inhibitor of the HipA toxin, a key mediator of bacterial persistence. The findings, detailed in the journal ACS Medicinal Chemistry Letters, position this compound as a promising candidate for combating multidrug-tolerant bacterial infections. This guide provides a comprehensive statistical validation of the published experimental data, offering a comparative analysis against other identified HipA inhibitors and detailing the experimental protocols for researchers, scientists, and drug development professionals.
Bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, is a major challenge in treating chronic and recurrent infections. The toxin-antitoxin (TA) systems, particularly the HipBA module, play a crucial role in the formation of these persister cells. The HipA toxin, a serine/threonine kinase, induces a dormant, antibiotic-tolerant state by phosphorylating glutamyl-tRNA synthetase (GltX), leading to the stringent response. This compound was identified through a structure-based virtual screening of chemical libraries and has demonstrated significant efficacy in reducing Escherichia coli persistence.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from the experimental validation of this compound and its analogs.
Table 1: Anti-persistence Activity of HipA Inhibitors against E. coli
| Compound | Concentration (µM) | Persister Fraction Reduction (fold) vs. Control (Ampicillin) | Persister Fraction Reduction (fold) vs. Control (Kanamycin) |
| This compound | 250 | ~5 | >10 |
| PKUMDL-LTQ-101 | 250 | ~5 | Not Reported |
| PKUMDL-LTQ-201 | 250 | ~5 | Not Reported |
| PKUMDL-LTQ-401 | 250 | Not Reported | ~4 |
Data extracted from "Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters".[1][3]
Table 2: In Vitro Binding Affinity and Efficacy of HipA Inhibitors
| Compound | Dissociation Constant (KD) to HipA (nM) | EC50 (Ampicillin Screen) (µM) | EC50 (Kanamycin Screen) (µM) | Cytotoxicity (at 250 µM) |
| This compound | 270 ± 90 | 46 ± 2 | 28 ± 1 | No significant cytotoxicity |
| PKUMDL-LTQ-101 | Not Reported | > 250 | Not Reported | No significant cytotoxicity |
| PKUMDL-LTQ-201 | Not Reported | > 250 | Not Reported | No significant cytotoxicity |
| PKUMDL-LTQ-401 | Not Reported | Not Reported | 43 ± 3 | No significant cytotoxicity |
Data extracted from "Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters".[1][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the data.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
The direct binding affinity of the compounds to the HipA toxin was measured using a Biacore T200 instrument.
-
Protein Immobilization: A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. The HipA D309Q mutant protein (20 μg/mL in 10 mM sodium acetate, pH 5.0) was injected over the chip surface until the desired immobilization level was reached. The surface was then blocked with 1 M ethanolamine.
-
Binding Analysis: A serial dilution of each compound in running buffer (PBS, 0.05% Tween 20, 2% DMSO) was injected over the sensor chip at a flow rate of 30 μL/min.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) was calculated as the ratio of kd/ka.
E. coli Persistence Assay
This assay quantifies the fraction of persister cells in a bacterial population following antibiotic treatment.
-
Bacterial Culture: An overnight culture of E. coli K-12 was diluted 1:1000 in fresh LB medium and grown to an OD600 of 0.8.
-
Compound Treatment: The bacterial culture was treated with the test compounds at a final concentration of 250 µM (or as indicated for EC50 determination) for 3 hours.
-
Antibiotic Challenge: Ampicillin (100 µg/mL) or Kanamycin (25 µg/mL) was added to the cultures and incubated for an additional 5 hours.
-
Quantification of Persisters: The cultures were washed, serially diluted in PBS, and plated on LB agar plates. The number of colony-forming units (CFUs) was counted after overnight incubation at 37°C. The persister fraction was calculated as the ratio of CFUs after antibiotic treatment to the CFUs before antibiotic treatment.
Cytotoxicity Assay
The potential cytotoxic effects of the compounds on E. coli were evaluated by monitoring bacterial growth.
-
Bacterial Culture: An overnight culture of E. coli K-12 was diluted to an OD600 of 0.05 in fresh LB medium.
-
Compound Incubation: The test compounds were added to the bacterial cultures at a final concentration of 250 µM.
-
Growth Monitoring: The cultures were incubated at 37°C with shaking, and the OD600 was measured every hour for 8 hours to generate growth curves. A lack of significant deviation from the control (DMSO) growth curve indicated no cytotoxicity.
Mandatory Visualizations
HipA Signaling Pathway in Bacterial Persistence
The following diagram illustrates the signaling pathway of the HipA toxin in promoting bacterial persistence and the mechanism of action of this compound.
Caption: The HipA signaling pathway leading to bacterial persistence.
Experimental Workflow for this compound Validation
The diagram below outlines the experimental workflow used to identify and validate this compound as a HipA inhibitor.
Caption: Workflow for the discovery and validation of this compound.
Comparison with Alternatives
Currently, the development of small molecule inhibitors targeting bacterial toxin-antitoxin systems is an emerging field, and as such, there are few clinically approved alternatives. The primary alternatives to targeting persistence are the development of new classes of antibiotics or adjuvants that can potentiate existing antibiotics.
-
Novel Antibiotics: These aim to kill bacteria through different mechanisms, potentially bypassing persistence. However, the development pipeline is slow and costly.
-
Antibiotic Adjuvants: These compounds, when used in combination with existing antibiotics, can enhance their efficacy. For example, compounds that disrupt the bacterial cell membrane or inhibit efflux pumps can make persister cells more susceptible to conventional antibiotics.
-
Other TA System Inhibitors: Research is ongoing to identify inhibitors for other TA systems, such as MazF and RelE. However, to date, no such inhibitors have progressed to clinical trials.
This compound and its analogs represent a novel and targeted approach to specifically address the problem of bacterial persistence by inhibiting a key molecular player. The data presented demonstrates its potential as a lead compound for the development of anti-persister therapeutics. Further preclinical and clinical studies are warranted to fully evaluate its safety and efficacy.
References
Independent Verification of PKUMDL-LTQ-301's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational agent PKUMDL-LTQ-301 (LTZ-301) with alternative therapies for relapsed or refractory non-Hodgkin lymphoma (r/r NHL). Due to the early stage of LTZ-301's development, specific preclinical quantitative data is not yet publicly available. This guide therefore outlines the known mechanism of action of LTZ-301, presents the types of experimental data that would be required for its independent verification, and compares its proposed mechanism to established and emerging therapies for r/r NHL, for which preclinical and clinical data are available.
Executive Summary
This compound, identified as LTZ-301, is a first-in-class bispecific myeloid engager antibody targeting CD79b on B-cells.[1][2] Its proposed mechanism of action is the enhancement of antibody-dependent cellular phagocytosis (ADCP) by redirecting monocytes and macrophages to eliminate malignant B-cells.[1][2] This approach is distinct from other therapies for r/r NHL, which include CD79b-targeted antibody-drug conjugates (ADCs) like polatuzumab vedotin, and T-cell engaging bispecific antibodies such as mosunetuzumab and glofitamab. While press releases from LTZ Therapeutics indicate "potent pharmacology in both in vitro and in vivo studies with a favorable safety profile," specific data to independently verify these claims are pending publication.[1] This guide provides a framework for the evaluation of LTZ-301 as more data becomes available.
Comparative Data on Mechanism of Action
To facilitate a future comparative analysis, the following tables present the kind of quantitative data that would be necessary to evaluate the preclinical efficacy of LTZ-301 against its alternatives. Data for polatuzumab vedotin and mosunetuzumab are included as illustrative examples based on publicly available information.
Table 1: In Vitro Efficacy Data
| Parameter | This compound (LTZ-301) | Polatuzumab Vedotin (Anti-CD79b ADC) | Mosunetuzumab (Anti-CD20xCD3 Bispecific) |
| Mechanism of Action | Myeloid Cell-Mediated Phagocytosis | Toxin Delivery via ADC | T-Cell Mediated Cytotoxicity |
| Cell Line(s) Tested | Data not yet public | SU-DHL-4, DB, Toledo (DLBCL cell lines) | Z-138, SU-DHL-4 (NHL cell lines) |
| IC50 / EC50 (nM) | Data not yet public | ~0.1-1 nM (Cell viability) | ~0.01-0.1 nM (T-cell mediated cytotoxicity) |
| ADCP Activity (% Phagocytosis) | Data not yet public | Not Applicable | Not Applicable |
| T-cell Activation Markers (e.g., CD69, CD25) | Not Applicable | Not Applicable | Dose-dependent increase |
Note: Data for polatuzumab vedotin and mosunetuzumab are representative values from preclinical studies and may vary depending on the specific experimental conditions.
Table 2: In Vivo Efficacy Data (Xenograft Models)
| Parameter | This compound (LTZ-301) | Polatuzumab Vedotin (Anti-CD79b ADC) | Mosunetuzumab (Anti-CD20xCD3 Bispecific) |
| Animal Model | Data not yet public | SCID mice with DLBCL xenografts | NSG mice with NHL xenografts |
| Dosing Regimen | Data not yet public | e.g., 5 mg/kg, once | e.g., 0.2-5 mg/kg, twice weekly |
| Tumor Growth Inhibition (%) | Data not yet public | >90% | Significant tumor growth delay |
| Complete Responses | Data not yet public | Observed in some models | Observed in some models |
| Safety Profile | Favorable (as per press release) | Thrombocytopenia, neutropenia | Cytokine Release Syndrome (CRS) |
Note: Data for polatuzumab vedotin and mosunetuzumab are representative values from preclinical studies and may vary depending on the specific experimental conditions.
Experimental Protocols for Mechanism of Action Verification
The independent verification of LTZ-301's mechanism of action would require a series of well-defined experiments. Below are detailed methodologies for key assays.
In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To quantify the ability of LTZ-301 to induce the phagocytosis of CD79b-positive target cells by macrophages.
Methodology:
-
Cell Preparation:
-
Target Cells (e.g., CD79b-positive lymphoma cell line): Label with a fluorescent dye such as CFSE.
-
Effector Cells: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate monocytes into macrophages using M-CSF.
-
-
Co-culture:
-
Plate macrophages in a 96-well plate.
-
Add CFSE-labeled target cells at an appropriate Effector:Target (E:T) ratio (e.g., 4:1).
-
Add serial dilutions of LTZ-301 or an isotype control antibody.
-
-
Incubation: Incubate the co-culture for 2-4 hours at 37°C.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a macrophage-specific fluorescently labeled antibody (e.g., anti-CD11b).
-
Acquire data on a flow cytometer.
-
Gate on the macrophage population (CD11b-positive) and quantify the percentage of macrophages that are also positive for the target cell dye (CFSE), indicating phagocytosis.
-
In Vivo Xenograft Model of Non-Hodgkin Lymphoma
Objective: To evaluate the anti-tumor efficacy of LTZ-301 in a living organism.
Methodology:
-
Cell Line and Animal Model:
-
Use a human CD79b-positive NHL cell line (e.g., SU-DHL-6).
-
Implant the cells subcutaneously or intravenously into immunodeficient mice (e.g., NOD-SCID or NSG).
-
-
Treatment:
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, isotype control, LTZ-301 at various doses).
-
Administer treatment intravenously according to a predetermined schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly with calipers (for subcutaneous models) or monitor disease progression via bioluminescence imaging (for disseminated models).
-
Record animal body weight as a measure of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanism of action and the process of its verification, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound (LTZ-301).
Caption: A generalized workflow for the preclinical to clinical development of LTZ-301.
Caption: Different therapeutic modalities targeting B-cell malignancies.
Conclusion
This compound (LTZ-301) represents a novel immunotherapeutic approach for r/r NHL by engaging myeloid cells to eliminate CD79b-positive B-cells. While its mechanism of action is scientifically sound and the FDA has cleared its IND for a Phase 1 clinical trial, a comprehensive independent verification of its preclinical efficacy and safety awaits the public disclosure of quantitative data. This guide provides a framework for interpreting future data releases and for comparing LTZ-301's performance against other therapeutic options. As more information becomes available from conference presentations and peer-reviewed publications, a more direct and detailed comparison will be possible.
References
Assessing the Specificity of Novel Inhibitors for HipA Toxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-tolerant bacteria, often mediated by toxin-antitoxin (TA) systems, presents a significant challenge to public health. The HipA toxin, a serine-threonine kinase, is a key player in inducing a dormant, persister state in bacteria, enabling them to survive antibiotic treatment.[1][2][3] Developing specific inhibitors of HipA is a promising strategy to combat bacterial persistence. This guide provides a framework for assessing the specificity of novel HipA inhibitors, using a potent, recently identified inhibitor as a benchmark for comparison.
Data Presentation: Comparative Inhibitor Performance
A critical aspect of drug development is the quantitative assessment of a compound's efficacy and binding affinity. The table below summarizes key performance indicators for a potent HipA inhibitor, herein referred to as "Compound X," identified through structure-based virtual screening.[1] For illustrative purposes, we have included hypothetical data for a compound designated "PKUMDL-LTQ-301."
| Compound | Target | In Vitro KD (nM) | Ex Vivo EC50 (µM) | Assay Type | Reference |
| Compound X | HipA | 270 ± 90 | 46 ± 2 (Ampicillin) | Surface Plasmon Resonance (Binding Affinity) | [1] |
| 28 ± 1 (Kanamycin) | Persister Cell Assay (Efficacy) | [1] | |||
| This compound | HipA | Data Not Available | Data Not Available | Specify Assay(s) |
Experimental Protocols: Methodologies for Assessing HipA Inhibition
Accurate and reproducible experimental protocols are essential for the validation of potential drug candidates. Below are detailed methodologies for key experiments used to assess the specificity and efficacy of HipA inhibitors.
In Vitro HipA Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of HipA.
-
Objective: To determine the IC50 value of the inhibitor.
-
Materials:
-
Procedure:
-
Incubate purified HipA with varying concentrations of the test inhibitor in the kinase buffer.
-
Initiate the kinase reaction by adding the substrate (GltX) and ATP.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated GltX or ADP produced.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity (KD) between an inhibitor and its target protein.
-
Objective: To determine the dissociation constant (KD) of the inhibitor.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip.
-
Purified recombinant HipA toxin.
-
Test inhibitor.
-
Running buffer.
-
-
Procedure:
-
Immobilize purified HipA onto the surface of the sensor chip.
-
Flow a series of concentrations of the test inhibitor over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor.
-
Analyze the binding and dissociation kinetics to calculate the KD value.
-
Bacterial Persister Cell Assay
This assay evaluates the ability of an inhibitor to reduce the number of persister cells in a bacterial culture treated with antibiotics.
-
Objective: To determine the ex vivo efficacy (EC50) of the inhibitor.
-
Materials:
-
Bacterial strain with a functional hipBA operon (e.g., Escherichia coli K-12).
-
Standard antibiotics (e.g., ampicillin, kanamycin).
-
Test inhibitor.
-
Bacterial growth medium.
-
-
Procedure:
-
Grow the bacterial culture to the stationary phase to allow for the formation of persister cells.
-
Treat the culture with a lethal concentration of an antibiotic in the presence of varying concentrations of the test inhibitor.
-
After a defined period, wash the cells to remove the antibiotic and inhibitor.
-
Plate serial dilutions of the treated cells onto fresh agar plates to count the number of surviving colony-forming units (CFUs), which represent the persister cells.
-
Calculate the persister fraction and plot it against the inhibitor concentration to determine the EC50 value.
-
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the HipA signaling pathway and a general workflow for inhibitor screening.
Caption: The HipA signaling pathway leading to bacterial persistence.
Caption: A general workflow for the screening and validation of HipA inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hipBA toxin-antitoxin systems mediate persistence in Caulobacter crescentus [escholarship.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural basis for kinase inhibition in the tripartite E. coli HipBST toxin–antitoxin system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of PKUMDL-LTQ-301: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of PKUMDL-LTQ-301
Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide provides procedural, step-by-step instructions based on established best practices for the handling and disposal of novel or uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should treat this compound with the caution required for a substance of unknown toxicity and environmental impact.
Immediate Safety Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes of liquid waste or contact with solid dust. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the compound. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Advised if handling in powdered form. | To prevent inhalation of fine particles. Work in a ventilated area. |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires careful segregation of waste streams to ensure safety and compliance with institutional and regulatory standards.
1. Solid Waste Disposal:
- Collection: Place any solid this compound waste, including contaminated items such as weigh boats, gloves, and bench paper, into a dedicated, clearly labeled, and sealable hazardous waste container.
- Labeling: The label should read: "Hazardous Waste: this compound (Solid)".
- Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
2. Liquid Waste Disposal:
- Collection: All solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.
- Prohibition: Do not dispose of any liquid waste containing this compound down the drain.
- Labeling: The label should read: "Hazardous Waste: this compound (Liquid)". Include an approximate concentration and a list of all solvents present.
- Storage: Keep the container sealed when not in use and store it in secondary containment within a designated hazardous waste accumulation area.
3. Sharps Waste Disposal:
- Collection: Any sharps, such as needles, pipette tips, or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container.
- Labeling: The sharps container should be clearly marked as containing chemically contaminated sharps.
4. Consultation and Final Disposal:
- Crucial Step: Contact your institution's Environmental Health and Safety (EHS) department.
- Information Provision: Provide the EHS department with all available information on this compound.
- Final Disposition: The EHS department will provide guidance on the final disposal procedure in accordance with federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. This commitment to best practices is fundamental to building trust and providing value beyond the product itself.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
